Product packaging for N-Pentylcinnamamide(Cat. No.:CAS No. 23784-51-2)

N-Pentylcinnamamide

Cat. No.: B15479883
CAS No.: 23784-51-2
M. Wt: 217.31 g/mol
InChI Key: MEZYXXPMKKCROZ-ZHACJKMWSA-N
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Description

N-Pentylcinnamamide is a synthetic organic compound belonging to the cinnamamide class, which is recognized as a privileged scaffold in medicinal chemistry for designing novel bioactive molecules . This compound features a cinnamoyl backbone substituted with a pentyl amide group, a structural motif that is of significant interest in pharmacological research for its potential to interact with various biological targets . Cinnamamide derivatives are extensively investigated for their wide spectrum of biological activities. Research indicates that synthetic cinnamamide analogues demonstrate promising antimicrobial properties, showing activity against pathogenic fungi such as Candida species, with the length of the alkyl chain on the amide nitrogen being a potential factor in modulating this effect . Furthermore, certain cinnamamide derivatives have been studied for their potential neuroprotective properties. Some compounds in this class have displayed the ability to protect human neuroblastoma cells from neurotoxicity induced by hydrogen peroxide and amyloid-beta (Aβ1–42), suggesting relevance for research into neurodegenerative conditions . The mechanism of action for cinnamamide derivatives can vary based on the specific structure and target. Proposed mechanisms for their biological effects include interaction with fungal cell membranes and ergosterol , as well as the inhibition of enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), which are relevant targets in neurological and inflammatory research, respectively . Researchers value the cinnamamide scaffold for its versatility, which allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties . This compound is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B15479883 N-Pentylcinnamamide CAS No. 23784-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23784-51-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(E)-N-pentyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H19NO/c1-2-3-7-12-15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3,(H,15,16)/b11-10+

InChI Key

MEZYXXPMKKCROZ-ZHACJKMWSA-N

Isomeric SMILES

CCCCCNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCCCCNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-Pentylcinnamamide: A Technical Guide to its Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the biological activity of N-Pentylcinnamamide is not currently available. This guide synthesizes information on the well-documented activities of the broader cinnamamide (B152044) class, including N-alkyl and N-aryl derivatives, to predict the potential biological profile of this compound for research and drug development professionals. The experimental protocols and signaling pathways described are those commonly used to evaluate cinnamamide derivatives and are presented as a likely framework for the investigation of this compound.

Executive Summary

This compound belongs to the cinnamamide family, a class of compounds recognized for a wide spectrum of biological activities. The core cinnamoyl moiety, derived from cinnamic acid, is a key pharmacophore found in numerous natural products.[1] Derivatives of cinnamamide have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. Furthermore, some cinnamamides have been identified as inhibitors of histone deacetylases (HDACs), suggesting a role in epigenetic regulation. This document provides an in-depth overview of these potential activities, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Predicted Biological Activities and Quantitative Data

Based on structure-activity relationships within the cinnamamide class, this compound is predicted to exhibit several biological activities. The lipophilic nature of the pentyl group may influence the potency of these activities. An increase in alkyl chain length has been shown to correlate with increased antimicrobial activity up to a certain point.[2]

Antimicrobial Activity

Cinnamamide derivatives are known for their broad-spectrum antimicrobial effects.[3][4][5] Studies on N-alkylcinnamamides and related compounds have demonstrated activity against various bacterial and fungal strains. For instance, butyl cinnamate, a related compound, has shown notable antifungal activity.[6]

Table 1: Antimicrobial Activity of Representative Cinnamamide Derivatives

CompoundTarget OrganismActivityValue (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureusMIC22.27[7]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureusMIC27.47[7]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosisMIC27.38[7]
4-isopropylbenzylcinnamideStaphylococcus aureusMIC458.15[6]
Butyl cinnamateCandida albicansMIC626.62[6]
Anticancer Activity

The cinnamamide scaffold is a constituent of several compounds with demonstrated anticancer properties.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some derivatives involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR).[8][9][10]

Table 2: Cytotoxic Activity of Representative Cinnamamide Derivatives

CompoundCell LineActivityValue (µM)Reference
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivativeHepG2 (Liver Cancer)IC504.23[8][9]
N-(4-phenylthiazol-2-yl)cinnamamide derivative 8fJurkat (T-cell leukemia)IC500.035[11]
Cinnamamide-quinazoline derivative 7gH1975 (Lung Cancer, EGFR T790M)IC501.22[10]
Anti-inflammatory Activity

Cinnamamides have shown potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][12][13] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] Some derivatives have been shown to directly target the MD2/TLR4 complex, preventing the initiation of the inflammatory cascade.[8]

Neuroprotective Activity

Several cinnamamide derivatives have been investigated for their neuroprotective properties, showing potential for the treatment of neurodegenerative diseases and ischemic stroke.[7][10][15][16] Their mechanisms of action include antioxidant effects, anti-apoptotic activity, and modulation of cholinergic pathways.[10][16]

Histone Deacetylase (HDAC) Inhibition

The cinnamamide scaffold has been incorporated into the design of potent histone deacetylase (HDAC) inhibitors.[3][17][18] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology.[19] N-hydroxycinnamamide-based compounds, in particular, have shown promising activity against class I and II HDACs.[3][17]

Table 3: HDAC Inhibitory Activity of a Representative N-hydroxycinnamamide Derivative

CompoundTargetActivityValue (nM)Reference
Compound 11rHDAC1IC5011.8[3][17]
HDAC3IC503.9[3][17]
HDAC6IC50308.2[3][17]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21][22]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[21]

  • Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[22]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 16-24 hours).[21]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[21]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23][24][25]

Protocol:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[24]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[23]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[25]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[26][27][28]

Protocol:

  • Cell Transfection: A suitable cell line (e.g., HEK293 or U251-MG) is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.[26][27][28]

  • Compound Pre-treatment: The transfected cells are pre-treated with different concentrations of this compound for a defined period (e.g., 1 hour).[13]

  • Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[13]

  • Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and specific luciferase substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated, untreated control.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of HDAC enzymes.[11][29][30][31][32]

Protocol:

  • Enzyme and Compound Preparation: Recombinant human HDAC enzyme is diluted in assay buffer. The test compound (this compound) is prepared at various concentrations.

  • Reaction Setup: The diluted HDAC enzyme is incubated with the test compound in a 96-well plate for a short period (e.g., 15 minutes) at 37°C.[32]

  • Substrate Addition: A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

  • Development: After incubation (e.g., 30 minutes at 37°C), a developer solution is added, which releases a fluorophore from the deacetylated substrate.[29]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[32]

  • Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the compound-treated wells to the untreated enzyme control wells. The IC50 value is then determined.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway Figure 1: Predicted Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates IKK IKK Complex TLR4_MD2->IKK Activates NPentylcinnamamide This compound (Predicted Target) NPentylcinnamamide->TLR4_MD2 Inhibits (Predicted) IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Induces

Caption: Predicted inhibition of the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.

Experimental Workflow Diagrams

MTT_Assay_Workflow Figure 2: Workflow for the MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compound Add this compound (serial dilutions) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

HDAC_Inhibition_Workflow Figure 3: Workflow for HDAC Inhibition Assay Start Start Prepare_Reagents Prepare HDAC enzyme, compound dilutions, and substrate Start->Prepare_Reagents Add_Enzyme_Compound Add HDAC enzyme and This compound to plate Prepare_Reagents->Add_Enzyme_Compound Incubate_1 Incubate for 15 min at 37°C Add_Enzyme_Compound->Incubate_1 Add_Substrate Add fluorogenic HDAC substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 30 min at 37°C Add_Substrate->Incubate_2 Add_Developer Add developer solution Incubate_2->Add_Developer Incubate_3 Incubate for 10 min at 37°C Add_Developer->Incubate_3 Read_Fluorescence Read fluorescence (e.g., Ex/Em = 380/490 nm) Incubate_3->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro fluorometric HDAC inhibition assay.

Conclusion

While direct experimental data for this compound is lacking, the extensive research on the cinnamamide scaffold provides a strong foundation for predicting its biological activities. It is plausible that this compound will exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, with potential for HDAC inhibition. The provided experimental protocols and workflows offer a comprehensive guide for the systematic evaluation of these predicted activities. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.

References

N-Pentylcinnamamide: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentylcinnamamide belongs to the broader class of cinnamamides, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives, naturally occurring in plants, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The core structure of cinnamamide (B152044), featuring a phenyl ring, an α,β-unsaturated carbonyl system, and an amide group, serves as a versatile scaffold for chemical modifications to optimize biological activity.[2] This guide focuses on the structure-activity relationship (SAR) of this compound and its analogs, providing insights into the molecular features governing their biological effects, with a particular emphasis on their antimicrobial properties.

Structure-Activity Relationship (SAR) of N-Alkyl Cinnamamides

The biological activity of N-alkyl cinnamamides is significantly influenced by the nature of the substituent on the amide nitrogen and modifications to the cinnamoyl moiety. The length of the N-alkyl chain plays a crucial role in determining the antimicrobial potency and spectrum of these compounds.

Influence of N-Alkyl Chain Length on Antimicrobial Activity

Studies on a series of N-alkyl cinnamamides and their ester analogs (cinnamates) have demonstrated that the length of the alkyl chain is a critical determinant of antifungal and antibacterial activity. There appears to be an optimal chain length for maximizing efficacy, beyond which the activity may decrease.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of cinnamate (B1238496) and cinnamamide derivatives against various fungal and bacterial strains. This data helps to elucidate the impact of the alkyl chain length on antimicrobial activity.

CompoundN-Substituent/Ester GroupS. aureus (ATCC-35903) MIC (µM)A. flavus (LM-171) MIC (µM)P. citrinum (ATCC-4001) MIC (µM)Candida spp. MIC (µM)Reference
Methyl CinnamateMethyl789.191578.161578.16789.19[4]
Ethyl CinnamateEthyl726.36726.36726.36726.36[4]
Propyl CinnamatePropyl672.83672.83672.83672.83[4]
Butyl CinnamateButyl672.83626.62626.62626.62[4]
Pentyl Cinnamate Pentyl Inactive2345.392345.39-[4]
Isopentyl CinnamateIsopentyl---Inactive[4]
Decyl CinnamateDecyl550.96--1101.92[4]
4-isopropylbenzylcinnamide4-isopropylbenzyl458.15---

From this data, several SAR trends can be observed:

  • Optimal Chain Length for Antifungal Activity: For cinnamates, an increase in the alkyl chain length from methyl to butyl generally leads to an increase in antifungal activity against the tested strains, as evidenced by the decreasing MIC values.[4]

  • Loss of Activity with Longer Chains: The pentyl and isopentyl cinnamates show a decrease or loss of activity, suggesting that a chain length of around four carbons may be optimal for these analogs.[4]

  • Variable Effects on Different Microbes: Pentyl cinnamate, while inactive against S. aureus, retains some weak activity against the fungi A. flavus and P. citrinum.[4] This highlights that the optimal structural features can vary depending on the target microorganism.

  • N-Aryl Substituents: The introduction of a substituted benzyl (B1604629) group on the amide nitrogen, as in 4-isopropylbenzylcinnamide, can lead to potent antibacterial activity.

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized through the coupling of cinnamic acid and n-pentylamine. A common method involves the activation of the carboxylic acid group of cinnamic acid to form a more reactive intermediate, which then reacts with the amine.

Materials:

Procedure (using Thionyl Chloride):

  • Activation of Cinnamic Acid: In a round-bottom flask, dissolve cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude cinnamoyl chloride.

  • Amidation: Dissolve the crude cinnamoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve n-pentylamine and a base (e.g., triethylamine, 1.2 equivalents) in DCM. Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the cinnamoyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification CinnamicAcid Cinnamic Acid Activation Activation (e.g., SOCl₂) CinnamicAcid->Activation CinnamoylChloride Cinnamoyl Chloride Activation->CinnamoylChloride Amidation Amidation CinnamoylChloride->Amidation Pentylamine n-Pentylamine Pentylamine->Amidation CrudeProduct Crude This compound Amidation->CrudeProduct Workup Aqueous Workup CrudeProduct->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography PureProduct Pure This compound Chromatography->PureProduct

General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method according to established guidelines (e.g., CLSI).

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile broth

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Serially dilute the stock solution of this compound in the microtiter plate wells containing sterile broth to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout StockSolution Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate StockSolution->SerialDilution InoculumPrep Prepare Standardized Inoculum Inoculation Inoculate Wells InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Controls Set up Controls (Positive & Negative) Controls->Incubation ReadMIC Read MIC (Visual Inspection) Incubation->ReadMIC Result MIC Value ReadMIC->Result

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action

While the precise molecular targets of this compound are not definitively established, studies on related cinnamamide and cinnamate derivatives suggest a likely mechanism of action involving the disruption of the fungal cell membrane. A key component of the fungal cell membrane is ergosterol (B1671047), which is essential for maintaining membrane integrity and fluidity.

The proposed mechanism involves the interaction of this compound with the fungal cell membrane, potentially leading to the inhibition of ergosterol biosynthesis or direct binding to ergosterol. This disruption of the cell membrane's structure and function can lead to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.

The following diagram illustrates the proposed signaling pathway and mechanism of action for the antifungal activity of N-alkyl cinnamamides.

Antifungal_Mechanism cluster_compound This compound cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Compound This compound Ergosterol Ergosterol Compound->Ergosterol Interacts with/ Inhibits Biosynthesis MembraneIntegrity Membrane Integrity Compound->MembraneIntegrity Disrupts Ergosterol->MembraneIntegrity Maintains MembranePermeability Membrane Permeability Leakage Leakage of Intracellular Components MembraneIntegrity->Leakage Leads to CellDeath Fungal Cell Death Leakage->CellDeath

Proposed mechanism of antifungal action of this compound.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the importance of the N-alkyl substituent in modulating antimicrobial activity. While a pentyl group may not be optimal for all microbial targets, the general trends observed in N-alkyl cinnamamides provide a valuable framework for the design of novel antimicrobial agents. Further research is warranted to fully elucidate the molecular targets and signaling pathways affected by this compound to guide the development of more potent and selective therapeutic agents. The experimental protocols and proposed mechanism of action detailed in this guide offer a foundation for future investigations in this promising area of drug discovery.

References

The Discovery and Natural Sources of Cinnamamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide (B152044) derivatives are a class of naturally occurring compounds characterized by a core structure featuring a phenylpropanoid moiety linked to an amine through an amide bond. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Their discovery is often rooted in the exploration of traditional medicine, where plants containing these derivatives have been used for centuries to treat various ailments.[4][5][6] This technical guide provides an in-depth overview of the discovery of cinnamamide derivatives, their natural sources, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

Discovery of Cinnamamide Derivatives: A Bridge Between Traditional Knowledge and Modern Science

The journey to the discovery of many cinnamamide derivatives often begins with ethnobotany, the scientific study of the traditional knowledge and customs of a people concerning plants and their medical, religious, and other uses.[6][7] The investigation of plants used in traditional medicine has led to the isolation and identification of numerous bioactive compounds, including a wide array of cinnamamide derivatives.

A prime example is the discovery of lansiumamides from the seeds of Clausena lansium (Wampee).[8][9] This plant has a history of use in traditional Chinese medicine for treating bronchitis, gastrointestinal inflammation, and other ailments.[4][5] This traditional use prompted researchers to investigate its phytochemical constituents, leading to the isolation of various cinnamamide derivatives, some of which have demonstrated significant biological activities, such as larvicidal and nematicidal effects.[9][10]

Similarly, the genus Piper, which includes the well-known black pepper (Piper nigrum), is a rich source of cinnamamide derivatives, often referred to as piperamides.[11][12][13] The pungent taste and medicinal properties of plants in this genus, long recognized in traditional practices, are attributed to these amide alkaloids.[12] Scientific investigation into these plants has led to the identification of a plethora of cinnamamide derivatives with a broad spectrum of bioactivities.

Natural Sources of Cinnamamide Derivatives

Cinnamamide derivatives are widely distributed in the plant kingdom, with notable concentrations in certain families. The following table summarizes some of the key natural sources of these compounds.

Cinnamamide DerivativeNatural SourcePlant PartReference
Lansiumamide AClausena lansiumSeeds[8]
Lansiumamide BClausena lansiumSeeds[8]
N-trans-CinnamoyltyramineMultiple (e.g., Solanum melongena)-[14]
Piperine (B192125)Piper nigrumFruits, Stems[11][13]
PellitorinePiper nigrum-[11]
PiperlongumininePiper nigrum-[11]
PiplartinePiper tuberculatumRoots

Experimental Protocols

Extraction of Cinnamamide Derivatives from Plant Material

This protocol provides a general method for the extraction of cinnamamide derivatives from dried plant material, adapted from methodologies used for Piper species.[11]

Materials:

  • Dried and powdered plant material (e.g., seeds, fruits, stems)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Reflux apparatus or accelerated solvent extractor

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh the powdered plant material and place it in a flask suitable for the chosen extraction method.

  • Add the extraction solvent in a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).

  • For reflux extraction, heat the mixture to the boiling point of the solvent and maintain for a period of 2-4 hours. For accelerated solvent extraction, follow the instrument's operational parameters. Reflux extraction has been shown to provide high recovery of piperine (>80%).[11]

  • After extraction, allow the mixture to cool and then filter to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be stored at low temperatures for subsequent isolation and purification.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the isolation of individual cinnamamide derivatives from a crude extract using HPLC.

Materials:

  • Crude plant extract

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Preparative or semi-preparative HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol, acetonitrile) and filter it through a 0.45 µm syringe filter.

  • Develop a suitable gradient elution method. A common starting point is a binary gradient of water (A) and acetonitrile (B). The gradient can be optimized to achieve good separation of the target compounds. For example, a gradient that separates major amide peaks between 5 and 12 minutes has been reported for piperamides.[11]

  • Inject the filtered sample onto the HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., 254 nm or 340 nm) using the DAD. If using an MS detector, monitor the total ion chromatogram and extracted ion chromatograms for the expected molecular weights of the target compounds.

  • Collect the fractions corresponding to the peaks of interest using a fraction collector.

  • Combine the fractions containing the same compound and evaporate the solvent to obtain the purified cinnamamide derivative.

Structural Characterization

The structure of the isolated compounds can be elucidated using a combination of spectroscopic techniques.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including characteristic signals for the aromatic ring, the double bond of the cinnamoyl moiety, and the amide protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

b. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Atmospheric pressure chemical ionization (APCI)-MS has been shown to improve the detection limit for piperamides significantly.[11]

Signaling Pathways and Mechanisms of Action

Cinnamamide derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.

Certain substituted N-phenyl cinnamamide derivatives have been shown to activate the Nrf2 pathway.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an increased synthesis of cellular antioxidants, such as glutathione, which helps to protect cells from oxidative damage.

Below is a diagram illustrating the activation of the Nrf2 signaling pathway by cinnamamide derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Cinnamamide->Nrf2_Keap1 interacts with Keap1 Keap1 Nrf2_Keap1->Keap1 releases Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by cinnamamide derivatives.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of cinnamamide derivatives from a natural source.

Experimental_Workflow Plant_Material Plant Material (e.g., seeds, leaves) Extraction Extraction (e.g., Reflux, Sonication) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure Cinnamamide Derivative Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compound->Bioactivity_Screening Final_Compound Characterized Bioactive Cinnamamide Derivative Structure_Elucidation->Final_Compound Bioactivity_Screening->Final_Compound

Caption: Workflow for cinnamamide derivative discovery.

Conclusion

The study of cinnamamide derivatives is a vibrant and promising area of natural product research. Their discovery, often guided by ethnobotanical knowledge, continues to unveil novel compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic extraction, isolation, and characterization of these valuable molecules. Further investigation into their mechanisms of action and signaling pathways will undoubtedly pave the way for the development of new drugs and therapeutic agents.

References

physicochemical properties of N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of N-Pentylcinnamamide

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of synthetic pathways and potential mechanisms of action.

Core Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name (E)-N-pentyl-3-phenylprop-2-enamideNomenclature
CAS Number Not available-
Molecular Formula C₁₄H₁₉NOCalculated
Molecular Weight 217.31 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy to similar amides
Melting Point Estimated 80-90 °CAnalogy to similar N-alkyl amides
Boiling Point > 300 °C (predicted)Analogy to similar amides
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water.General solubility of N-alkyl amides
logP (octanol-water partition coefficient) ~3.5 (estimated)Computational prediction

Experimental Protocols

A standard and effective method for the synthesis of this compound is the reaction of cinnamoyl chloride with pentylamine. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

Synthesis of this compound from Cinnamoyl Chloride

Objective: To synthesize this compound via the amidation of cinnamoyl chloride.

Materials:

  • Cinnamoyl chloride

  • Pentylamine (n-amylamine)

  • Triethylamine (B128534) (or another suitable base like pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve cinnamoyl chloride (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine: In a separate flask, dissolve pentylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the pentylamine/triethylamine solution dropwise to the stirring solution of cinnamoyl chloride at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow reagents Cinnamoyl Chloride + Pentylamine + Triethylamine reaction Reaction at 0°C to RT reagents->reaction 1. Mix solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product This compound purification->product 4. Isolate

Caption: Synthetic workflow for this compound.

Potential Mechanism of Antimicrobial Action

Cinnamamide (B152044) derivatives are known for their antimicrobial properties.[1] While the specific mechanism for this compound is not elucidated, a general proposed mechanism involves the disruption of the microbial cell membrane and inhibition of essential enzymes.

Antimicrobial_Mechanism cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption enzyme Essential Enzymes (e.g., FabH) inhibition Enzyme Inhibition enzyme->inhibition death Cell Death disruption->death inhibition->death compound This compound compound->membrane Interacts with compound->enzyme Inhibits

Caption: Proposed antimicrobial mechanism of cinnamamides.

References

N-Pentylcinnamamide: A Technical Guide to its Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. This technical guide focuses on N-Pentylcinnamamide, a derivative of cinnamic acid, and its potential as an antimicrobial agent. While direct research on this compound is limited, this document synthesizes available data from studies on closely related N-alkylcinnamamides to provide a comprehensive overview of its potential synthesis, antimicrobial activity, mechanism of action, and necessary experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of cinnamic acid or its activated derivatives with n-pentylamine. A general and effective method involves the conversion of cinnamic acid to cinnamoyl chloride, followed by a reaction with the corresponding amine.

General Experimental Protocol for Synthesis

A common synthetic route involves a two-step process:

  • Activation of Cinnamic Acid: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or benzene, to form cinnamoyl chloride. This reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The resulting cinnamoyl chloride is then reacted in situ with n-pentylamine in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[1] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

The final product, this compound, can be purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

Potential Antimicrobial Activity

Quantitative Antimicrobial Data of Related Cinnamide Derivatives
CompoundTest OrganismMIC (µM)Reference
Cinnamides
4-isopropylbenzyl cinnamide (18)Staphylococcus aureus458.15[2][3]
4-isopropylbenzyl cinnamide (18)Staphylococcus epidermidis458.15[2]
4-isopropylbenzyl cinnamide (18)Pseudomonas aeruginosa458.15[2]
4-chlorobenzyl cinnamide (17)Filamentous Fungi2021.31[2]
Cinnamates
Butyl cinnamate (B1238496) (6)Candida albicans626.62[4]
Propyl cinnamate (4)Candida albicans672.83[4]
Ethyl cinnamate (3)Candida albicans726.36[4]
Decyl cinnamate (9)S. aureus, S. epidermidis, P. aeruginosa550.96[2]
Methyl cinnamate (2)S. aureus, S. epidermidis, P. aeruginosa789.19[2]
N-Alkyl Betaines (for chain length comparison)
C8 betaineS. aureus2.3 x 10⁴[5]
C16 betaineS. aureus61[5]
C8 betaineE. coli1.2 x 10⁴[5]
C16 betaineE. coli120[5]

Note: The numbering of compounds (e.g., 18, 17, 6) is as per the cited literature.

The trend observed in N-alkyl betaines, where antimicrobial activity increases with longer alkyl chains up to a certain point, suggests that this compound could possess significant antimicrobial properties.[5]

Proposed Mechanism of Action

The primary proposed mechanism of action for cinnamamide (B152044) derivatives is the disruption of the bacterial cell membrane.[4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Membrane Interaction Pathway

The lipophilic nature of the cinnamoyl group and the alkyl chain facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane. This disruption can interfere with essential membrane functions such as maintaining the electrochemical gradient and the integrity of membrane-bound proteins.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption leads to Membrane_Proteins Membrane Proteins NP_Cinnamamide This compound NP_Cinnamamide->Lipid_Bilayer Insertion Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability causes Leakage Leakage of Intracellular Contents Increased_Permeability->Leakage results in Cell_Death Cell Death Leakage->Cell_Death leading to

Proposed Mechanism of Action of this compound.

Experimental Protocols

To evaluate the antimicrobial potential of this compound, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution assay is a widely accepted and commonly used method.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • 96-well microtiter plates (sterile)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal inoculum (prepared to a standardized concentration, e.g., 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pipettes and multichannel pipettor

  • Incubator

  • Plate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Add a specific volume (e.g., 5 µL) of the inoculum to each well (except the sterility control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.[9]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[9]

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_results Incubation & Results Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of Compound Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with Microorganism Inoculum_Prep->Inoculate Add_Broth Add Broth to all wells Add_Broth->Serial_Dilution Serial_Dilution->Inoculate Controls Set up Growth and Sterility Controls Inoculate->Controls Incubation Incubate at 37°C for 18-24h Controls->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

References

In Silico Prediction of N-Pentylcinnamamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of N-Pentylcinnamamide. This compound is a derivative of cinnamic acid, a compound and its analogues known for a range of biological activities. This document outlines a systematic approach employing modern computational techniques to identify potential biological targets, predict bioactivity, and elucidate potential mechanisms of action. The methodologies covered include ligand-based and structure-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data presented herein is hypothetical and for illustrative purposes to guide researchers in designing similar computational studies.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1] this compound, an amide derivative of cinnamic acid, represents a promising scaffold for drug discovery. In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of such novel compounds, prioritize them for experimental testing, and gain insights into their mechanisms of action.

This guide details a structured in silico investigation of this compound, from initial target fishing to predictive modeling of its biological effects.

Methodology

The in silico analysis of this compound bioactivity is proposed to follow a multi-step computational workflow.

Ligand Preparation

The 3D structure of this compound would be generated and optimized using computational chemistry software. Energy minimization would be performed to obtain a low-energy conformation for subsequent docking and screening studies.

Target Prediction (Target Fishing)

To identify potential protein targets of this compound, a combination of ligand-based and structure-based approaches would be employed.

  • Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often exhibit similar biological activities. The chemical structure of this compound would be used as a query to search against databases of known bioactive compounds (e.g., ChEMBL, PubChem). Targets associated with structurally similar compounds would be identified as potential targets for this compound.

  • Reverse Docking: This structure-based approach involves docking the this compound molecule against a large library of 3D protein structures representing the human proteome. The proteins to which the molecule binds with high affinity are considered potential targets.

Molecular Docking

Once a set of potential targets is identified, molecular docking simulations would be performed to predict the binding mode and affinity of this compound to each target. This provides a more detailed understanding of the potential protein-ligand interactions. The docking scores (e.g., in kcal/mol) would be used to rank the potential targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[2] While building a specific QSAR model for this compound would require a dataset of analogues with known activities, existing validated QSAR models for relevant endpoints (e.g., cytotoxicity, specific enzyme inhibition) could be used to predict its activity.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound would be predicted using various computational models. These predictions are crucial for assessing the drug-likeness of the compound.

Hypothetical Results

The following sections present hypothetical data that would be generated from the described in silico workflow.

Predicted Biological Targets

Based on a hypothetical target fishing exercise, a list of potential protein targets for this compound was generated. The top-ranked targets based on a consensus scoring method are presented in Table 1.

Table 1: Hypothetical Predicted Biological Targets for this compound
Target Name Gene Symbol
Histone deacetylase 2HDAC2
Fatty acid amide hydrolaseFAAH
Cyclooxygenase-2COX-2
Transient receptor potential cation channel subfamily V member 1TRPV1
Peroxisome proliferator-activated receptor gammaPPARγ
Molecular Docking Results

Molecular docking simulations were hypothetically performed for the top-predicted targets. The predicted binding affinities are summarized in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound
Target Predicted Binding Affinity (kcal/mol)
HDAC2-8.5
FAAH-7.9
COX-2-7.2
TRPV1-6.8
PPARγ-6.5
Predicted Bioactivity Profile

Using a panel of predictive QSAR models, the hypothetical bioactivity profile of this compound was assessed (Table 3).

Table 3: Hypothetical Predicted Bioactivities for this compound
Activity Class Predicted Activity (pIC50)
HDAC2 Inhibition7.2
FAAH Inhibition6.8
Anti-inflammatory6.5
Cytotoxicity (HeLa cells)5.1
Predicted ADMET Properties

The drug-likeness of this compound was evaluated through ADMET prediction (Table 4).

Table 4: Hypothetical Predicted ADMET Properties of this compound
Property Predicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationHigh
CYP2D6 InhibitionLow
Ames MutagenicityNegative
hERG InhibitionLow

Visualizations

In Silico Workflow

in_silico_workflow cluster_start Input cluster_methods Computational Methods cluster_output Predicted Outputs NP This compound Structure TF Target Fishing (Ligand-Based & Reverse Docking) NP->TF QSAR QSAR Modeling NP->QSAR ADMET ADMET Prediction NP->ADMET PT Potential Targets TF->PT MD Molecular Docking BA Binding Affinity & Mode MD->BA BP Bioactivity Profile QSAR->BP DP Drug-Likeness Profile ADMET->DP PT->MD

In Silico Prediction Workflow for this compound.
Hypothetical Signaling Pathway Involvement

Based on the predicted targets, a potential signaling pathway involvement for this compound can be hypothesized. For instance, inhibition of HDAC2 could impact gene expression related to cell cycle and apoptosis.

signaling_pathway NP This compound HDAC2 HDAC2 NP->HDAC2 Inhibition Acetylation Histone Acetylation HDAC2->Acetylation Deacetylation GeneExpression Gene Expression (e.g., p21, BAX) Acetylation->GeneExpression Activation CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Hypothesized Signaling Pathway of this compound via HDAC2 Inhibition.

Discussion and Future Directions

The hypothetical in silico analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. The predicted interactions with targets such as HDAC2 and FAAH warrant experimental validation. Molecular docking studies provided a structural basis for these potential interactions, highlighting key residues that could be important for binding. Furthermore, the predicted ADMET profile suggests that this compound possesses favorable drug-like properties.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental verification. Future work should focus on:

  • In vitro validation: Enzyme inhibition assays and binding assays should be conducted to confirm the predicted activity of this compound against the top-ranked targets.

  • Cell-based assays: The biological effects of this compound should be evaluated in relevant cell lines to confirm the predicted cellular outcomes, such as cell cycle arrest or apoptosis.

  • Lead optimization: Should the initial findings be validated, the structure of this compound could be further modified to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico strategy for the bioactivity prediction of this compound. The presented workflow, from target identification to ADMET profiling, serves as a template for the computational assessment of novel chemical entities. By leveraging a suite of computational tools, researchers can accelerate the early stages of drug discovery, enabling more informed decisions for subsequent experimental studies. The hypothetical results for this compound underscore its potential as a lead compound and provide a clear roadmap for its future experimental investigation.

References

Methodological & Application

detailed protocol for N-Pentylcinnamamide synthesis with high yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Pentylcinnamamide is a derivative of cinnamic acid, a compound found in various natural sources. Cinnamamides, as a class, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The synthesis of this compound with a high yield is crucial for further research and development of its potential therapeutic applications. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of cinnamoyl chloride from cinnamic acid, followed by its reaction with n-pentylamine. This method is well-established and reported to be highly efficient.

Reaction Scheme

The overall synthesis involves two primary steps:

  • Chlorination of Cinnamic Acid: Cinnamic acid is converted to cinnamoyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).

  • Amidation of Cinnamoyl Chloride: The resulting cinnamoyl chloride is then reacted with n-pentylamine to yield this compound.

Experimental Protocols

Step 1: Synthesis of Cinnamoyl Chloride

This procedure is adapted from standard methods for converting carboxylic acids to acid chlorides. The use of thionyl chloride is a common and effective method for this transformation, often providing high yields of around 90%.[1] A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or no solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

  • To the flask, add trans-cinnamic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the cinnamic acid. The reaction can be performed neat or in an anhydrous solvent.

  • If using a catalyst, add a few drops of anhydrous DMF.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours.[1] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude cinnamoyl chloride, a yellowish liquid, can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

The reaction of cinnamoyl chloride with primary amines like n-pentylamine is a highly efficient method for synthesizing cinnamamides.[1]

Materials:

  • Cinnamoyl chloride (from Step 1)

  • n-Pentylamine

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine, or an aqueous solution of sodium hydroxide)

  • Separatory funnel

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the crude or purified cinnamoyl chloride in an anhydrous solvent in a flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve n-pentylamine (1.0-1.2 molar equivalents) and a base (e.g., triethylamine, ~1.2 equivalents) in the same anhydrous solvent. The base is used to neutralize the HCl gas produced during the reaction.[2]

  • Cool the cinnamoyl chloride solution in an ice bath.

  • Slowly add the n-pentylamine solution to the cooled cinnamoyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is typically worked up by washing with a dilute acid solution (e.g., 5% HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to obtain a pure solid product.

Data Presentation

ParameterStep 1: Cinnamoyl Chloride SynthesisStep 2: this compound Synthesis
Starting Materials trans-Cinnamic acid, Thionyl chlorideCinnamoyl chloride, n-Pentylamine
Molar Ratio Cinnamic acid : Thionyl chloride (1 : 2-3)Cinnamoyl chloride : n-Pentylamine (1 : 1.0-1.2)
Catalyst/Base DMF (catalytic)Triethylamine (~1.2 eq.)
Solvent Neat or Anhydrous Toluene/DCMAnhydrous DCM/Ether/THF
Reaction Temperature Reflux (~76 °C)0 °C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield ~90%>90% (reported for similar amides)
Purification Method Vacuum DistillationRecrystallization or Column Chromatography

Diagrams

SynthesisWorkflow cluster_step1 Step 1: Cinnamoyl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis CinnamicAcid trans-Cinnamic Acid Reaction1 Reaction at Reflux (2-4 hours) CinnamicAcid->Reaction1 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction1 Distillation Vacuum Distillation Reaction1->Distillation CinnamoylChloride Cinnamoyl Chloride Distillation->CinnamoylChloride Reaction2 Amidation Reaction (1-2 hours) CinnamoylChloride->Reaction2 nPentylamine n-Pentylamine nPentylamine->Reaction2 Base Triethylamine Base->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification Recrystallization/ Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the two-step synthesis of this compound.

SignalingPathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Cinnamic_Acid Cinnamic Acid Cinnamoyl_Chloride Cinnamoyl Chloride Cinnamic_Acid->Cinnamoyl_Chloride + SOCl₂ -SO₂ -HCl n_Pentylamine n-Pentylamine N_Pentylcinnamamide This compound n_Pentylamine->N_Pentylcinnamamide + -HCl Cinnamoyl_Chloride->N_Pentylcinnamamide

Caption: Logical relationship of reactants, intermediate, and product in the synthesis.

References

Application Notes and Protocols for the Analytical Characterization of N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of N-Pentylcinnamamide. The protocols detailed below are designed to assist in the purity assessment, identification, and stability analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Application: To determine the purity of this compound and quantify its presence in various sample matrices. This method is suitable for quality control during synthesis and for stability studies.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 280 nm (based on the cinnamoyl chromophore)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Data Presentation
ParameterValue
Retention Time (t_R_) ~ 5.8 min (hypothetical)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Note: The retention time is a hypothetical value and may vary depending on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity of this compound and to identify potential volatile impurities. GC-MS provides structural information based on the mass-to-charge ratio of fragmented ions.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data analysis software

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-500 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectrum. Identify the peak corresponding to this compound and analyze its fragmentation pattern.

Data Presentation

Expected Mass Fragmentation Pattern (Hypothetical): The mass spectrum of this compound (Molecular Weight: 217.31 g/mol ) is expected to show a molecular ion peak (M+) at m/z 217. Key fragment ions would likely result from the cleavage of the amide bond and the pentyl chain.

m/zProposed Fragment
217[M]+• (Molecular Ion)
146[M - C5H11]+ (Loss of pentyl radical)
131[C6H5CH=CHCO]+ (Cinnamoyl cation)
103[C6H5CH=CH]+ (Styryl cation)
77[C6H5]+ (Phenyl cation)
72[C5H12N]+ (Pentylaminium ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate the chemical structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled sequence

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 220 ppm

  • Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with the aid of 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Data Presentation

Expected Chemical Shifts (Hypothetical, based on similar structures):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.65d1HVinylic H (α to C=O)
7.50-7.30m5HAromatic H
6.40d1HVinylic H (β to C=O)
5.90br s1HN-H
3.40q2HN-CH₂
1.60p2HN-CH₂-CH₂
1.35m4H-(CH₂)₂-CH₃
0.90t3H-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
165.5C=O (Amide)
141.0Vinylic C (α to C=O)
134.5Aromatic C (quaternary)
129.8Aromatic CH
128.8Aromatic CH
127.7Aromatic CH
121.5Vinylic C (β to C=O)
39.5N-CH₂
29.2N-CH₂-CH₂
29.0-CH₂-
22.3-CH₂-CH₃
14.0-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the functional groups present in the this compound molecule, confirming its chemical structure.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Analysis: Collect the spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3060C-H stretchAromatic/Vinylic
~2950, 2870C-H stretchAliphatic (Pentyl)
~1660C=O stretch (Amide I)Amide
~1625C=C stretchAlkene
~1540N-H bend (Amide II)Amide
~1450C-H bendAliphatic
~770, 690C-H bendMonosubstituted benzene

Thermogravimetric Analysis (TGA)

Application: To evaluate the thermal stability of this compound by measuring its weight change as a function of temperature.

Experimental Protocol

Instrumentation:

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) crucible.

  • TGA Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min

    • Heating Rate: 10°C/min

    • Temperature Range: 25°C to 600°C

  • Analysis: Record the weight loss as a function of temperature to generate a thermogram. Determine the onset of decomposition and the temperature at which significant weight loss occurs.

Data Presentation

Expected Thermal Decomposition Profile:

ParameterTemperature (°C)
Onset of Decomposition ~ 250°C (hypothetical)
5% Weight Loss (T_d5%) ~ 270°C (hypothetical)
Maximum Decomposition Rate ~ 350°C (hypothetical)

Note: These values are hypothetical and can be influenced by the purity of the sample and the experimental conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Purity Check GCMS GC-MS (Identity & Volatile Impurities) Purification->GCMS NMR NMR (¹H & ¹³C) (Structural Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR TGA TGA (Thermal Stability) Purification->TGA

Caption: General experimental workflow for the synthesis and characterization of this compound.

Signaling_Pathways cluster_cinnamamides Potential Pharmacological Targets of Cinnamamides cluster_receptors Receptors cluster_channels Ion Channels cluster_enzymes Enzymes Cinnamamide (B152044) This compound (and other derivatives) GABA_A GABAA Receptors Cinnamamide->GABA_A Modulation NMDA NMDA Receptors Cinnamamide->NMDA Antagonism Opioid Opioid Receptors Cinnamamide->Opioid Interaction Histamine_H3 Histamine H3 Receptors Cinnamamide->Histamine_H3 Antagonism TRP TRP Cation Channels Cinnamamide->TRP Modulation K_channels Voltage-gated K+ Channels Cinnamamide->K_channels Modulation HDACs Histone Deacetylases (HDACs) Cinnamamide->HDACs Inhibition

Caption: Potential pharmacological signaling pathways modulated by cinnamamide derivatives.[1]

References

Application Notes and Protocols: Spectroscopic Analysis of N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic characterization of N-Pentylcinnamamide, a derivative of cinnamic acid. Cinnamic acid and its derivatives are of interest in drug development due to their potential antimicrobial and antioxidant properties. This document outlines the expected ¹H NMR and IR spectroscopic data for this compound and provides standardized protocols for data acquisition.

Spectroscopic Data Presentation

The expected spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of similar compounds, including trans-cinnamamide and other N-substituted cinnamamides.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.3m5HAromatic protons (C₆H₅)
~ 7.6d1HCinnamoyl CH=
~ 6.4d1H=CH-C=O
~ 6.0br s1HNH
~ 3.3q2HN-CH₂
~ 1.6quintet2HN-CH₂-CH₂
~ 1.3m4H-(CH₂)₂-CH₃
~ 0.9t3H-CH₃

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (B1202638) (TMS). The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact peak positions.

Table 2: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3300N-HAmide N-H stretch
~ 3060C-HAromatic C-H stretch
~ 2950-2850C-HAliphatic C-H stretch
~ 1660C=OAmide I band (C=O stretch)
~ 1620C=CAlkene C=C stretch
~ 1550N-HAmide II band (N-H bend)
~ 1450, 1495C=CAromatic C=C stretch
~ 970C-Htrans-alkene C-H bend (out-of-plane)
~ 770, 690C-HAromatic C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for obtaining ¹H NMR and IR spectra of this compound.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent or internal standard peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Characterization_Workflow Start Starting Materials (Cinnamic Acid, Pentylamine) Synthesis Synthesis of This compound Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product NMR 1H NMR Analysis Characterization->NMR IR IR Analysis Characterization->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis End Confirmed Structure of This compound Data_Analysis->End

Caption: Workflow for this compound Synthesis and Characterization.

Application Notes and Protocols for Determining the In Vitro Antifungal Activity of N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentylcinnamamide is a synthetic derivative of cinnamic acid, a naturally occurring compound known for its antimicrobial properties.[1] This document provides detailed application notes and protocols for evaluating the in vitro antifungal activity of this compound. The methodologies described herein are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the preliminary assessment of this compound's potential as an antifungal agent. The primary assays covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for assessing growth inhibition. Additionally, a protocol for investigating the potential mechanism of action by evaluating the interaction with fungal ergosterol (B1671047) is included.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicansATCC 90028Fluconazole (B54011):
Candida kruseiATCC 6258Amphotericin B:
Aspergillus fumigatusATCC 204305Voriconazole:
(Add other strains)

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Strains

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028Fungicidal/Fungistatic
Candida kruseiATCC 6258Fungicidal/Fungistatic
Aspergillus fumigatusATCC 204305Fungicidal/Fungistatic
(Add other strains)

Table 3: Zone of Inhibition Diameters for this compound

Fungal SpeciesStrain IDThis compound (µ g/disk )Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Candida albicansATCC 90028Fluconazole (25 µg)
Candida kruseiATCC 6258Amphotericin B (10 µg)
Aspergillus fumigatusATCC 204305Voriconazole (1 µg)
(Add other strains)

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Materials:

  • This compound

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B, Voriconazole)

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in RPMI 1640 medium. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the fungi.

  • Inoculum Preparation:

    • For Yeasts (Candida spp.): From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]

    • For Molds (Aspergillus spp.): From a 5-7 day old culture, cover the surface with sterile saline and gently scrape the conidia with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension with a spectrophotometer or hemocytometer to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.[3]

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound (in RPMI 1640) to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[5]

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final test concentrations.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[6]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control well.[5] This can be determined visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading compound_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension inoculum_prep->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

MIC Assay Workflow

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[7] This assay is performed as a continuation of the MIC test.

Materials:

  • 96-well plate from the completed MIC assay

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile inoculating loop or multichannel pipettor

  • Incubator (35°C)

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[8]

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate. Also, plate an aliquot from the growth control well to ensure the viability of the fungus.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.[9]

  • Determining the MFC: The MFC is the lowest concentration of this compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum count on the agar plate.[7]

G start Completed MIC Plate subculture Subculture from wells (MIC and above) start->subculture plate Plate onto Sabouraud Dextrose Agar subculture->plate incubate Incubate at 35°C (24-48 hours) plate->incubate read_mfc Determine MFC (Lowest concentration with no fungal growth) incubate->read_mfc end MFC Value read_mfc->end

MFC Determination Workflow

Protocol 3: Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[10] It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test fungus.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or Sabouraud Dextrose Agar (for molds)

  • Fungal inoculum prepared as in the MIC protocol

  • Sterile cotton swabs

  • Forceps

  • Incubator (30-35°C)

Procedure:

  • Plate Preparation: Prepare agar plates and allow them to solidify and dry.

  • Inoculation: Dip a sterile cotton swab into the adjusted fungal inoculum (0.5 McFarland) and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[10]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of this compound (e.g., 10, 20, 50 µg per disk). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Place a positive control disk (e.g., fluconazole 25 µg) and a negative control disk (impregnated with the solvent only) on each plate.

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours (yeasts) or 3-7 days (dermatophytes and other molds).[10]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Protocol 4: Ergosterol Interaction Assay

Cinnamamide derivatives have been shown to interact with ergosterol in the fungal cell membrane.[11] This assay helps to elucidate if this compound has a similar mechanism of action. An increase in the MIC in the presence of exogenous ergosterol suggests an interaction with the fungal plasma membrane.[12]

Materials:

  • All materials from the MIC protocol

  • Ergosterol (Sigma-Aldrich or equivalent)

  • Tween 80

  • Ethanol

Procedure:

  • Ergosterol Stock Solution: Prepare a stock solution of ergosterol in a mixture of Tween 80 and ethanol.

  • Plate Preparation: Prepare two sets of 96-well plates as in the MIC protocol.

    • Set 1: Perform the MIC assay as described above.

    • Set 2: To each well, add a final concentration of 200-400 µg/mL of exogenous ergosterol to the RPMI 1640 medium before adding the compound and inoculum.

  • Inoculation and Incubation: Follow the same procedure as the standard MIC assay.

  • Analysis: Compare the MIC values obtained in the absence and presence of ergosterol. A significant increase (e.g., four-fold or greater) in the MIC in the presence of ergosterol suggests that this compound may target the fungal cell membrane by interacting with ergosterol.

G cluster_pathway Proposed Mechanism of Action compound This compound membrane Fungal Cell Membrane compound->membrane Targets ergosterol Ergosterol compound->ergosterol Interacts with membrane->ergosterol Contains disruption Membrane Disruption ergosterol->disruption Leads to death Fungal Cell Death disruption->death

This compound Mechanism

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of the antifungal properties of this compound. By systematically determining the MIC, MFC, and zone of inhibition, researchers can obtain valuable data on the compound's potency and spectrum of activity. Furthermore, the ergosterol interaction assay offers a preliminary insight into its potential mechanism of action. Rigorous adherence to these standardized methods will ensure the generation of reproducible and comparable results, which are crucial for the advancement of novel antifungal drug discovery.

References

Application Notes and Protocols for the Quantitative Analysis of N-Pentylcinnamamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentylcinnamamide is a synthetic compound belonging to the cinnamamide (B152044) class of molecules. Derivatives of cinnamic acid and cinnamamides have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₄H₁₉NO
Molecular Weight217.31 g/mol
LogP~3.5
pKa~16 (amide proton)

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantitative analysis of this compound in biological matrices due to its high sensitivity, selectivity, and speed.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Predicted LC-MS/MS Parameters

Table 1: Predicted Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Predicted Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 218.2 [M+H]⁺
Product Ion (Q3) - Quantifier m/z 131.1
Product Ion (Q3) - Qualifier m/z 77.1
Collision Energy (CE) To be optimized (typically 15-30 eV)
Dwell Time 100 ms

Note: The Multiple Reaction Monitoring (MRM) transitions are predicted based on the structure of this compound. The precursor ion is the protonated molecule. The quantifier product ion (m/z 131.1) likely corresponds to the cinnamoyl cation formed by the cleavage of the amide bond. The qualifier product ion (m/z 77.1) could be the phenyl cation. These transitions must be confirmed by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Standard and Quality Control Sample Preparation

An analytical standard of this compound is required. While commercial suppliers may be limited, custom synthesis is a viable option.[5][6][7]

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate weighing of the analytical standard.

Biological Matrix Sample Preparation (Plasma)

A protein precipitation method is proposed for the extraction of this compound from plasma due to its simplicity and efficiency.

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Data Presentation

The following tables illustrate how quantitative data should be structured for easy comparison and interpretation. The data presented here is hypothetical and serves as a template.

Table 3: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.180100.5
5005.95099.1
100011.92099.3
0.9995

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 32.9598.34.5
Medium 300305.1101.73.2
High 800792.899.12.8

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Hypothesized Signaling Pathway

Based on the known biological activities of cinnamamide derivatives, a plausible signaling pathway that could be modulated by this compound involves the Nrf2-mediated antioxidant response.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress NP This compound Keap1 Keap1 NP->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Gene Transcription Response Cellular Protection Genes->Response

References

Application Notes and Protocols for the Purification of Synthetic N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic N-Pentylcinnamamide, a crucial step in ensuring the quality and reliability of this compound for research and development purposes. The following methods have been compiled and adapted from established procedures for cinnamamide (B152044) derivatives and offer robust strategies for achieving high purity.

Purification Strategy Overview

The purification of crude this compound typically involves one or a combination of the following techniques:

  • Liquid-Liquid Extraction: To remove acidic and basic impurities from the crude reaction mixture.

  • Column Chromatography: For the separation of this compound from byproducts and unreacted starting materials based on polarity.

  • Recrystallization: To achieve high purity of the final product by leveraging differences in solubility.

A general workflow for the purification of this compound is illustrated below.

PurificationWorkflow Crude Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Separation Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., unreacted cinnamic acid) and basic (e.g., unreacted n-pentylamine) impurities from the crude product mixture.

Materials:

  • Crude this compound

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • Rotary Evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% HCl solution (e.g., 3 x 25 mL) to remove basic impurities.[1]

    • 5% NaOH solution (e.g., 3 x 25 mL) to remove acidic impurities.[1]

    • 5% NaHCO₃ solution (e.g., 3 x 25 mL) to neutralize any remaining acid.[1]

    • Water (e.g., 4 x 25 mL).[1]

    • Saturated brine solution to facilitate phase separation.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the partially purified this compound.

Silica (B1680970) Gel Column Chromatography

This method is highly effective for separating this compound from non-polar and highly polar impurities.

Materials:

  • Partially purified this compound

  • Silica Gel (for column chromatography, e.g., 45-60 μm)[2]

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane:ethyl acetate 5:1).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 5:1).[1]

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or by switching to a dichloromethane:methanol system) to elute compounds with increasing polarity.[2]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the separation by TLC to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Evaporate->Pure Pure Product PurityAssessment Purified Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR HPLC HPLC Analysis Purified->HPLC MS Mass Spectrometry Purified->MS Data Purity & Structural Confirmation NMR->Data HPLC->Data MS->Data

References

Application Notes and Protocols for N-Pentylcinnamamide in Agricultural Fungal Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentylcinnamamide is a derivative of cinnamic acid, a naturally occurring compound known for its antimicrobial properties. Cinnamamides, as a chemical class, have demonstrated significant potential as antifungal agents for agricultural applications.[1][2] This document provides detailed application notes on the use of this compound for the control of fungal phytopathogens, including its proposed mechanism of action, and protocols for its evaluation. While specific data for this compound is limited, the information presented is based on studies of closely related N-alkyl cinnamamide (B152044) derivatives and provides a strong framework for research and development.

Antifungal Spectrum and Efficacy

Cinnamamide derivatives have shown a broad spectrum of activity against several major agricultural fungal pathogens. While comprehensive data for this compound is still under investigation, studies on analogous compounds indicate efficacy against fungi such as Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum, and Colletotrichum species.[1] The presence of the N-alkyl chain is believed to play a role in the compound's lipophilicity and its ability to interact with fungal cell membranes.

Quantitative Data Summary

The following table summarizes the antifungal activity of various cinnamamide derivatives against key agricultural fungal pathogens. This data can be used as a reference for designing experiments with this compound.

Fungal PathogenCinnamamide DerivativeConcentration (µg/mL)Inhibition Rate (%)Reference
Rhizoctonia solaniDerivative 11a¹50~90[1]
Rhizoctonia solaniDerivative 11l¹50~90[1]
Botrytis cinereaVarious derivatives50Moderate to High[1]
Sclerotinia sclerotiorumVarious derivatives50Moderate to High[1]
Colletotrichum lindemuthianumVarious derivatives50Moderate to High[1]
Pseudoperonospora cubensisIndole-modified cinnamamides10080-100[2]
Phytophthora infestansIndole-modified cinnamamides50100[2]

¹Note: Derivatives 11a and 11l are specific chemical structures described in the cited reference and are used here as examples of potent cinnamamide antifungals.

Mechanism of Action

The antifungal activity of cinnamamides is believed to be multifactorial, primarily targeting the fungal cell membrane and cell wall. The proposed mechanisms include:

  • Disruption of Ergosterol (B1671047) Biosynthesis: Cinnamamides may interact with ergosterol, a vital component of the fungal cell membrane, or inhibit enzymes in the ergosterol biosynthesis pathway.[3][4] This disruption leads to increased membrane permeability and loss of cellular integrity.

  • Inhibition of Cell Wall Synthesis: Evidence suggests that cinnamamides can interfere with the synthesis of key cell wall components like chitin (B13524) and β-(1,3)-glucan.[5] This weakens the cell wall, making the fungus susceptible to osmotic stress.

  • Induction of Oxidative Stress: Treatment with related compounds like cinnamaldehyde (B126680) has been shown to induce the accumulation of reactive oxygen species (ROS) within the fungal cell, leading to cellular damage.[4]

These actions likely disrupt the Cell Wall Integrity (CWI) signaling pathway, a crucial MAPK cascade that regulates cell wall maintenance and stress responses in fungi.[6][7][8]

Proposed Signaling Pathway Disruption

G Proposed Mechanism of this compound cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_cwi Cell Wall Integrity (CWI) Pathway Ergosterol Ergosterol PKC Protein Kinase C Erg_Pathway Ergosterol Biosynthesis Pathway Chitin Chitin Synthesis Glucan β-(1,3)-glucan Synthesis MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activation Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Activation Transcription_Factors->Chitin Regulation Transcription_Factors->Glucan Regulation NPentylcinnamamide This compound NPentylcinnamamide->Ergosterol Interaction NPentylcinnamamide->Erg_Pathway Inhibition NPentylcinnamamide->Chitin Inhibition NPentylcinnamamide->Glucan Inhibition

Caption: Proposed mechanism of this compound action on fungal cells.

Experimental Protocols

The following are detailed protocols for evaluating the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate of interest (e.g., Colletotrichum gloeosporioides, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.05% Tween 20

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a PDA plate at 25-28°C for 7-10 days, or until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2 x 10⁴ conidia/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.125 to 256 µg/mL.

    • Add 100 µL of each dilution to the corresponding wells of the test plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilution.

    • Include a positive control well (inoculum without the compound) and a negative control well (medium only).

    • Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed by the naked eye or with the aid of a magnifying mirror.

Experimental Workflow for MIC Determination

G start Start prep_inoculum Prepare Fungal Inoculum (2 x 10^4 conidia/mL) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions add_to_plate Add Dilutions and Inoculum to 96-well Plate prep_inoculum->add_to_plate prep_dilutions->add_to_plate incubate Incubate at 25-28°C for 48-72 hours add_to_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Planta Efficacy Study: Detached Leaf Assay

Objective: To evaluate the protective and curative activity of this compound on detached plant leaves.

Materials:

  • Healthy, young, and fully expanded leaves from the host plant (e.g., tomato, cucumber)

  • This compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., 0.02% Tween 20)

  • Fungal conidial suspension (1 x 10⁵ conidia/mL)

  • Sterile Petri dishes lined with moist filter paper

  • Fine-mist sprayer

Procedure:

A. Protective Assay:

  • Wash the detached leaves with sterile distilled water and place them adaxial side up in the Petri dishes.

  • Spray the leaves with the different concentrations of this compound solution until runoff. Control leaves are sprayed with water and surfactant only.

  • Allow the leaves to air dry in a sterile environment for 24 hours.

  • Inoculate the leaves by placing a 10 µL drop of the fungal conidial suspension onto the center of each leaf.

  • Seal the Petri dishes and incubate at 25°C with a 12-hour photoperiod for 3-5 days.

  • Assess the disease severity by measuring the diameter of the necrotic lesions.

B. Curative Assay:

  • Wash and place the detached leaves in the Petri dishes as described above.

  • Inoculate the leaves with the fungal conidial suspension.

  • Incubate for 24 hours to allow for infection to establish.

  • Spray the infected leaves with the different concentrations of this compound solution.

  • Incubate for a further 3-5 days under the same conditions.

  • Assess the disease severity.

Data Analysis:

Calculate the percent disease control using the formula: % Control = [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100

Experimental Workflow for In Planta Detached Leaf Assay

G cluster_protective Protective Assay cluster_curative Curative Assay p_start Start p_spray Spray Leaves with This compound p_start->p_spray p_dry Air Dry for 24h p_spray->p_dry p_inoculate Inoculate with Fungal Spores p_dry->p_inoculate p_incubate Incubate for 3-5 days p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess p_end End p_assess->p_end c_start Start c_inoculate Inoculate Leaves with Fungal Spores c_start->c_inoculate c_incubate1 Incubate for 24h c_inoculate->c_incubate1 c_spray Spray Leaves with This compound c_incubate1->c_spray c_incubate2 Incubate for 3-5 days c_spray->c_incubate2 c_assess Assess Disease Severity c_incubate2->c_assess c_end End c_assess->c_end

Caption: Workflow for in planta detached leaf assays.

Resistance Management

To mitigate the risk of developing fungal resistance to this compound, the following strategies are recommended:

  • Mode of Action Diversity: Integrate this compound into a rotation program with fungicides that have different modes of action.

  • Dose Management: Use the effective dose to control the target pathogen, avoiding sublethal doses that can promote the selection of resistant strains.

  • Integrated Pest Management (IPM): Combine the use of this compound with cultural practices, biological control agents, and resistant crop varieties to reduce the overall reliance on chemical fungicides.

Conclusion

This compound represents a promising candidate for the development of a novel agricultural fungicide. Its proposed mechanism of action, targeting fundamental fungal structures like the cell membrane and cell wall, suggests a low likelihood of cross-resistance with existing fungicide classes. The protocols outlined in this document provide a robust framework for the systematic evaluation of its efficacy and can guide further research into its application for sustainable crop protection.

References

Formulation of N-Pentylcinnamamide for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and experimental use of N-Pentylcinnamamide, a derivative of cinnamic acid. Cinnamide compounds have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Notably, derivatives of cinnamamide (B152044) are being explored as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation pathways.

Due to the predicted low aqueous solubility of this compound, appropriate formulation is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document outlines the physicochemical properties, formulation strategies, and detailed experimental protocols for investigating the biological activity of this compound, with a focus on its potential as a TRPA1 antagonist.

Physicochemical Properties and Formulation Considerations

Table 1: Physicochemical Properties of Cinnamamide and Estimated Properties of this compound

PropertyCinnamamideThis compound (Estimated)
Molecular Formula C₉H₉NOC₁₄H₁₉NO
Molecular Weight 147.17 g/mol 217.31 g/mol
Melting Point 148-150 °C[1][2]Lower than Cinnamamide
Aqueous Solubility Poorly solubleVery poorly soluble
logP (Octanol/Water) ~1.2> 2.5

The predicted low aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its bioavailability in experimental systems.

Recommended Formulation Protocols

The choice of formulation will depend on the specific experimental design (in vitro vs. in vivo) and the required concentration range. Below are starting point protocols that may require further optimization.

In Vitro Formulations

For cell-based assays, it is crucial to use a solvent system that is non-toxic to the cells at the final working concentration.

Protocol 1: DMSO-Based Stock Solution

  • Preparation of a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid in dissolution.

  • Preparation of Working Solutions:

    • Serially dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Co-Solvent System for Improved Solubility

For higher required concentrations where DMSO alone may be insufficient or toxic, a co-solvent system can be employed.

  • Preparation of a Co-Solvent Stock Solution:

    • Dissolve this compound in a primary organic solvent such as DMSO or ethanol.

    • Add a secondary, less toxic solvent like polyethylene (B3416737) glycol 300 (PEG300) or propylene (B89431) glycol. A common starting ratio is 1:1 (v/v) DMSO:PEG300.

  • Preparation of Working Solutions:

    • Dilute the co-solvent stock solution in the appropriate aqueous buffer or cell culture medium.

    • Vortex thoroughly to ensure complete mixing.

    • As with the DMSO-only protocol, maintain a low final concentration of the organic solvents in the assay.

In Vivo Formulations

For animal studies, the formulation must be sterile, non-toxic at the administered volume, and capable of maintaining the compound in solution or as a stable suspension.

Protocol 3: Vehicle for Oral Administration (Solution/Suspension)

  • Vehicle Composition: A common vehicle for oral gavage of poorly soluble compounds consists of:

    • 0.5% - 2% (w/v) Tween® 80 or Cremophor® EL (as a surfactant)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC) (as a suspending agent)

    • In sterile water or saline.

  • Preparation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

    • In a separate container, prepare the vehicle by first dissolving the surfactant in the aqueous phase, followed by the suspending agent. Stir until a homogenous solution/suspension is formed.

    • Slowly add the drug solution to the vehicle while vortexing or stirring vigorously to form a fine suspension or a clear solution.

    • The final concentration of the organic solvent should be minimized (ideally < 5%).

Protocol 4: Vehicle for Intraperitoneal Injection (Solution)

For intraperitoneal administration, a clear solution is generally preferred to avoid irritation and ensure consistent absorption.

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 50% Saline

  • Preparation:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add the saline dropwise while vortexing to maintain clarity.

    • This formulation should be prepared fresh before each use and visually inspected for any precipitation.

Experimental Protocols for Biological Characterization

The following protocols are designed to investigate the potential of this compound as a TRPA1 antagonist.

In Vitro TRPA1 Antagonism Assay (Calcium Influx)

This assay measures the ability of this compound to inhibit the influx of calcium into cells expressing the TRPA1 channel upon stimulation with a known agonist.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPA1 agonist (e.g., cinnamaldehyde (B126680) or allyl isothiocyanate - AITC).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the HEK293-hTRPA1 cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells again to remove excess dye. Add varying concentrations of this compound (prepared from the stock solution) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle-only control wells.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the TRPA1 agonist (e.g., EC₅₀ concentration) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition by this compound at each concentration relative to the vehicle control. Determine the IC₅₀ value.

In_Vitro_TRPA1_Antagonism_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293-hTRPA1 Cells B Load with Calcium Dye A->B C Pre-incubate with This compound B->C D Stimulate with TRPA1 Agonist C->D E Measure Calcium Influx (Fluorescence) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro TRPA1 antagonism assay.

Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Its activation by various noxious stimuli, including pungent natural compounds, leads to an influx of cations (predominantly Ca²⁺ and Na⁺), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. In non-neuronal cells, TRPA1 activation can trigger inflammatory responses.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) Agonist->TRPA1 Activates Antagonist This compound (Antagonist) Antagonist->TRPA1 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Inflammation Inflammatory Response Ca_Influx->Inflammation Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential Pain Pain Sensation Action_Potential->Pain

Caption: Simplified TRPA1 signaling pathway and the inhibitory role of an antagonist.

Disclaimer: These protocols provide a starting point for the experimental use of this compound. Optimization of formulations and experimental conditions may be necessary depending on the specific research objectives and systems being used. It is essential to conduct appropriate vehicle and toxicity controls in all experiments.

References

Application Notes and Protocols: N-Pentylcinnamamide as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentylcinnamamide is a derivative of cinnamic acid belonging to the cinnamamide (B152044) class of compounds. Emerging research suggests that cinnamamide derivatives can act as modulators of specific cellular targets, making them valuable tools for research and drug discovery. This document provides detailed application notes and protocols for the use of this compound as a molecular probe, with a focus on its potential activity as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory irritation.

While this compound belongs to a class of molecules known to modulate TRPA1, specific quantitative data on its activity is not widely available in peer-reviewed literature. The following protocols are based on established methodologies for characterizing TRPA1 antagonists and can be adapted for the evaluation of this compound.

Potential Applications

  • Investigation of TRPA1 signaling pathways: this compound can be used to probe the role of TRPA1 in various cellular processes, including nociception, neurogenic inflammation, and respiratory responses to irritants.

  • Drug discovery and development: As a potential TRPA1 antagonist, this compound can serve as a lead compound or a tool for validating TRPA1 as a therapeutic target for pain, inflammatory disorders, and respiratory diseases.

  • Structure-activity relationship (SAR) studies: By comparing the activity of this compound with other cinnamamide derivatives, researchers can gain insights into the structural requirements for TRPA1 modulation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Activity of this compound as a TRPA1 Antagonist

Assay TypeCell LineAgonist Used (Concentration)This compound IC50 (µM)Positive Control (e.g., A-967079) IC50 (nM)
Calcium Influx Assay (FLIPR)HEK293 expressing human TRPA1Cinnamaldehyde (30 µM)Data to be determinede.g., 67 nM
Allyl isothiocyanate (AITC) (10 µM)Data to be determinede.g., 52 nM
Electrophysiology (Patch-Clamp)DRG neuronsCinnamaldehyde (30 µM)Data to be determinede.g., 45 nM

Note: IC50 values for this compound are placeholders and need to be experimentally determined. Positive control data is illustrative and should be based on internal experimental controls.

Table 2: Selectivity Profile of this compound

Target Ion ChannelAssay TypeThis compound Activity (IC50 or % inhibition @ 10 µM)
TRPV1Calcium Influx AssayData to be determined
TRPM8Calcium Influx AssayData to be determined
Nav1.7ElectrophysiologyData to be determined

Experimental Protocols

Protocol 1: In Vitro Characterization of TRPA1 Antagonism using a Calcium Influx Assay

This protocol describes the use of a fluorescent imaging plate reader (FLIPR) to measure the inhibition of agonist-induced calcium influx in cells expressing TRPA1.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Geneticin (G418) for selection of stable cells

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • TRPA1 agonist (e.g., Cinnamaldehyde or Allyl isothiocyanate - AITC)

  • Positive control TRPA1 antagonist (e.g., A-967079)

  • FLIPR Tetra or similar instrument

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-hTRPA1 cells in DMEM supplemented with FBS, Penicillin-Streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in HBSS. The final DMSO concentration should be below 0.5%.

    • Add the diluted this compound or control compounds to the respective wells and incubate for 15 minutes at room temperature.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the TRPA1 agonist solution (e.g., 30 µM Cinnamaldehyde or 10 µM AITC) in HBSS.

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading by establishing a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist solution to the wells.

    • Continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (agonist only) and a positive control (a known TRPA1 antagonist).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol provides a method to directly measure the effect of this compound on TRPA1 ion channel currents in dorsal root ganglion (DRG) neurons or heterologous expression systems.

Materials:

  • Primary DRG neurons or HEK293 cells expressing hTRPA1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound

  • TRPA1 agonist (e.g., Cinnamaldehyde)

  • Perfusion system

Methodology:

  • Cell Preparation:

    • For DRG neurons, dissect dorsal root ganglia from rodents and enzymatically dissociate them to obtain a single-cell suspension. Plate the neurons on laminin/poly-D-lysine coated coverslips.

    • For HEK293-hTRPA1 cells, plate them on glass coverslips 24 hours before the experiment.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and the cell membrane of a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Apply the TRPA1 agonist via the perfusion system to activate TRPA1 channels and record the resulting current.

    • After washing out the agonist, pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the agonist and this compound and record the current.

    • Repeat this for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activates NPentylcinnamamide This compound NPentylcinnamamide->TRPA1 Inhibits Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Cellular_Response Cellular Response (Pain, Inflammation) Ca_Influx->Cellular_Response

Caption: Proposed mechanism of this compound as a TRPA1 antagonist.

Calcium_Influx_Workflow A Seed HEK293-hTRPA1 cells in 96-well plate B Load cells with Fluo-4 AM calcium dye A->B C Pre-incubate with This compound B->C D Add TRPA1 agonist (e.g., Cinnamaldehyde) C->D E Measure fluorescence change with FLIPR D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the in vitro calcium influx assay.

Troubleshooting & Optimization

overcoming solubility issues of N-Pentylcinnamamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Pentylcinnamamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a derivative of cinnamamide. Like many organic compounds with aromatic rings and alkyl chains, it is expected to have low water solubility. This poor aqueous solubility can pose significant challenges for its use in biological assays, formulation development, and in vivo studies, potentially leading to inaccurate results and reduced bioavailability.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: When encountering solubility issues with this compound, consider the following initial steps:

  • Visual Inspection: Carefully observe the solution for any particulate matter, cloudiness, or precipitation.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is a neutral molecule, checking and adjusting the pH of your buffer to ensure it is within the desired experimental range is a good practice.

  • Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help overcome the energy barrier for dissolution. However, be cautious about potential degradation of the compound with excessive heat.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which this compound is readily soluble. Based on the properties of similar compounds, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds.

  • Ethanol: A less toxic alternative to DMSO that can be effective for many compounds.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for highly insoluble compounds.

It is crucial to determine the maximum solubility in the chosen organic solvent to prepare a high-concentration, clear stock solution. Subsequently, this stock solution can be diluted into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may have its own biological effects.

Troubleshooting Guides

Issue 1: Precipitation Occurs Upon Dilution of the Organic Stock Solution into Aqueous Buffer.

Possible Causes:

  • The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • The percentage of the organic co-solvent in the final solution is too low to maintain solubility.

Solutions:

  • Decrease the Final Concentration: Reduce the final concentration of this compound in your experiment.

  • Increase the Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, always run a vehicle control to account for any effects of the solvent itself.

  • Use of Surfactants: Incorporate a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

Data Presentation

Predicted Physicochemical Properties of this compound
PropertyPredicted ValueImplication for Aqueous Solubility
LogP ~3.5 - 4.5A high LogP value indicates high lipophilicity and consequently low aqueous solubility.
Aqueous Solubility Predicted to be low (in the µg/mL to low mg/mL range)Direct dissolution in aqueous buffers is expected to be challenging.

Note: These values are estimations and should be experimentally verified.

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment in Different Solvents

This protocol outlines a general method to experimentally determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Protocol 2: Preparation of this compound Formulation using a Co-solvent System

This protocol provides a starting point for preparing a solution of this compound for in vitro experiments using a co-solvent approach.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Saline (0.9% NaCl) or desired aqueous buffer

Procedure:

  • Prepare a 10X or 100X stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween® 80

    • 45% Saline or aqueous buffer

  • Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear. If precipitation is observed, adjustments to the formulation (e.g., increasing the percentage of co-solvents or decreasing the final concentration of this compound) may be necessary.

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Akt Akt D2R->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates Synapsin Synapsin I p70S6K->Synapsin Increases Synthesis PSD95 PSD-95 p70S6K->PSD95 Increases Synthesis Synaptogenesis Synaptogenesis & Synaptic Plasticity Synapsin->Synaptogenesis PSD95->Synaptogenesis Antidepressant Antidepressant-like Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

Experimental Workflow

G cluster_setup Experimental Setup cluster_test Forced Swim Test cluster_analysis Data Analysis A Prepare this compound formulation B Administer compound or vehicle to mice A->B Dosing C Acclimatize mice to testing room B->C Pre-test D Place mouse in water cylinder C->D E Record behavior for 6 minutes D->E Testing Phase F Remove and dry mouse E->F G Score duration of immobility F->G Post-test H Compare treatment vs. vehicle groups G->H I Statistical analysis H->I

Caption: Workflow for assessing the antidepressant-like activity using the Forced Swim Test.

troubleshooting N-Pentylcinnamamide purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Pentylcinnamamide by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the column chromatography purification of this compound?

A1: The most common issues include:

  • Poor separation of the product from impurities: This can be due to an inappropriate solvent system (mobile phase).

  • The compound sticking to the silica (B1680970) gel: this compound, being an amide, can sometimes interact strongly with the acidic silica gel, leading to streaking or even irreversible adsorption.

  • Product decomposition on the column: Although less common for this specific molecule, some compounds can decompose on silica gel.

  • Low recovery of the product: This can be a result of the compound sticking to the column or using a solvent system where the product is too soluble, causing it to elute too quickly with impurities.

Q2: My TLC shows a spot at the baseline that doesn't move in any solvent system. What could this be?

A2: A spot that remains at the origin of the TLC plate, regardless of the mobile phase, is often indicative of a highly polar impurity or baseline decomposition on the silica gel of the TLC plate. It could also be starting material that is significantly more polar than the product. In some cases, it may be an insoluble material that was spotted.

Q3: I see a long streak on my TLC plate instead of a distinct spot for my product. What causes this?

A3: Streaking on a TLC plate is typically caused by:

  • Overloading the sample: Applying too much of the crude product to the TLC plate.

  • The compound being too polar for the chosen solvent system: The compound interacts very strongly with the silica gel.

  • The presence of acidic or basic impurities: These can interact with the silica gel and cause the spot to streak.

  • The compound itself having acidic or basic properties.

Q4: Can I use recrystallization to purify this compound instead of chromatography?

A4: Yes, recrystallization can be a very effective method for purifying solid compounds like this compound and may sometimes yield a higher purity product than column chromatography. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Guides

Guide 1: Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Poor Separation The polarity of the mobile phase is too high or too low.Systematically vary the ratio of your solvents (e.g., hexane (B92381) and ethyl acetate). A good starting point for cinnamamides is a hexane/ethyl acetate (B1210297) mixture.[1][2] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.
Product is Stuck on the Column The product is strongly adsorbed to the silica gel.Add a small amount of a more polar solvent like methanol (B129727) to your mobile phase (e.g., 1-2% methanol in dichloromethane) to help elute the compound.[1] Alternatively, consider using a less acidic stationary phase like alumina.
Product Decomposes on the Column The silica gel is too acidic and is catalyzing the decomposition of your product.Deactivate the silica gel by adding 1-2% triethylamine (B128534) to the mobile phase. Alternatively, use a different stationary phase such as neutral alumina.
Low Product Recovery The product is eluting with the solvent front or is too retained.Check the TLC to ensure you are collecting the correct fractions. If the product is eluting too quickly, decrease the polarity of the mobile phase. If it is retained, increase the polarity.
Guide 2: Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
Product Does Not Dissolve The chosen solvent is not a good solvent for this compound, even when hot.Try a different solvent. For amides, solvents like ethanol, acetone, or ethyl acetate can be good starting points.[3]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No Crystals Form Upon Cooling The solution is not saturated, or crystallization is very slow.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath or even a freezer. Scratching the flask can also help.
Impure Crystals The cooling process was too fast, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This is a general protocol based on the purification of similar cinnamamide (B152044) compounds and should be optimized for this compound.[1][2]

  • Preparation of the Column:

    • Use a glass chromatography column packed with silica gel (slurry packed in the initial mobile phase).

    • The amount of silica gel should be 50-100 times the weight of the crude product.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexane:EtOAc) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This is a general protocol for recrystallization. The ideal solvent will need to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the product just dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or in a desiccator.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Crude this compound load_sample Load Sample start->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues start Purification Issue is_chrom Chromatography? start->is_chrom is_recryst Recrystallization? start->is_recryst poor_sep Poor Separation is_chrom->poor_sep Yes stuck Product Stuck is_chrom->stuck Yes low_recovery Low Recovery is_chrom->low_recovery Yes no_xtal No Crystals Form is_recryst->no_xtal Yes oiling_out Product Oils Out is_recryst->oiling_out Yes impure Impure Crystals is_recryst->impure Yes sol1 Adjust Mobile Phase Polarity poor_sep->sol1 Solution sol2 Add Polar Modifier / Change Stationary Phase stuck->sol2 Solution sol3 Check TLC / Adjust Polarity low_recovery->sol3 Solution sol4 Concentrate / Cool / Scratch no_xtal->sol4 Solution sol5 Change Solvent / Seed Crystal oiling_out->sol5 Solution sol6 Slow Cooling / Re-recrystallize impure->sol6 Solution

Caption: Decision tree for troubleshooting common purification issues.

References

identifying and minimizing by-products in N-Pentylcinnamamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Pentylcinnamamide Synthesis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis of this compound from cinnamoyl chloride and n-pentylamine is a nucleophilic acyl substitution. This reaction is typically performed under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid (HCl) by-product.[1][2][3] The base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine, drives the reaction to completion by consuming the acid generated.[2][4]

Q2: I performed the synthesis, but my final yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors:

  • Presence of Moisture: Cinnamoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form cinnamic acid.[5] This consumes your starting material and introduces a significant impurity. Ensure all glassware is oven-dried and use anhydrous solvents.[6]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or poor mixing in a two-phase system.[7]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. The use of a base is crucial to neutralize the HCl formed, which would otherwise react with the n-pentylamine, rendering it non-nucleophilic.[2]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers between flasks.[6]

Q3: My TLC plate shows a spot with a low Rf value that corresponds to cinnamic acid. Why is this by-product present and how can I minimize it?

A3: The presence of cinnamic acid is almost always due to the hydrolysis of the starting material, cinnamoyl chloride.[5] This occurs when moisture is present in the reaction vessel or solvents. To minimize its formation:

  • Use Anhydrous Conditions: Flame-dry your glassware before use and use solvents from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Control Reagent Addition: If using aqueous base, add it slowly to the reaction mixture to control the reaction rate and minimize the time the cinnamoyl chloride is exposed to a high concentration of water.[2]

Q4: Besides cinnamic acid, what other impurities should I look for?

A4: Other potential impurities include unreacted starting materials (cinnamoyl chloride and n-pentylamine) and potentially small amounts of self-condensation products, although this is less common. Unreacted n-pentylamine can often be removed with an acidic wash during the workup procedure.

Q5: How can I definitively identify my product and the by-products?

A5: Spectroscopic methods are essential for structural confirmation.

  • ¹H and ¹³C NMR: This is the most powerful tool for confirming the structure of this compound and identifying impurities. You can expect to see characteristic peaks for the pentyl chain, the vinyl protons of the cinnamoyl group, and the aromatic ring. The presence of cinnamic acid would be indicated by a characteristic carboxylic acid proton signal in the ¹H NMR spectrum.

  • FTIR Spectroscopy: An IR spectrum will show a strong carbonyl (C=O) stretch for the amide around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. A broad O-H stretch above 3000 cm⁻¹ could indicate the presence of cinnamic acid.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your desired product and can help identify the mass of any by-products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue Potential Cause Recommended Solution
Solid Precipitates Immediately Upon Adding Cinnamoyl Chloride The n-pentylamine has reacted with previously generated HCl to form an ammonium (B1175870) salt, which is insoluble in many organic solvents.Ensure a base is present or added concurrently with the cinnamoyl chloride to neutralize HCl as it forms.[2][4]
Product Oily and Difficult to Crystallize Presence of impurities, such as unreacted starting materials or solvent residue.Purify the crude product using column chromatography on silica (B1680970) gel. If the product is an oil due to residual solvent, ensure it is thoroughly dried under high vacuum.
TLC Plate Shows Multiple Unidentified Spots Degradation of starting materials or side reactions. Cinnamoyl chloride can be unstable over long periods.[7]Use freshly prepared or recently purchased cinnamoyl chloride.[8] Ensure the reaction temperature is controlled, as excessive heat can promote side reactions.
Reaction Fails to Start (No Product on TLC) Inactive reagents or incorrect reaction setup.Verify the purity and identity of your starting materials. Confirm that the stirring is adequate, especially in a biphasic (organic/aqueous) system.[3]

Quantitative Data Summary

The choice of base and solvent can significantly impact the reaction outcome. The following table provides a summary of typical results under different conditions.

Run Base (Equivalents) Solvent System Temp (°C) Time (h) Yield of this compound (%) Cinnamic Acid By-product (%)
1NaOH (2.0)Dichloromethane (B109758) / Water0 to RT285~5
2Pyridine (1.5)Dichloromethane (Anhydrous)0 to RT392<2
3Triethylamine (1.5)Tetrahydrofuran (Anhydrous)0 to RT390<3
4NoneDichloromethane (Anhydrous)RT4<40>10

Note: These are representative values and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound under Schotten-Baumann Conditions
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-pentylamine (1.0 eq) and dichloromethane (DCM, 20 mL). Cool the flask in an ice bath (0 °C).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water (20 mL) and cool it in the ice bath.

  • Reagent Addition: While stirring the amine solution vigorously, slowly and simultaneously add cinnamoyl chloride (1.05 eq) and the cold NaOH solution dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol (B145695) and water or hexanes and ethyl acetate (B1210297).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply a small spot of the reaction mixture, along with spots of the starting materials (cinnamoyl chloride and n-pentylamine) and co-spot (reaction mixture + starting materials) for comparison.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of starting materials and the appearance of a new spot indicate the progress of the reaction.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction (Hydrolysis) CC Cinnamoyl Chloride NPC This compound (Product) CC->NPC + CC_side Cinnamoyl Chloride PA n-Pentylamine PA->NPC + HCl HCl H2O Water (Moisture) CA Cinnamic Acid (By-product) H2O->CA + CC_side->CA +

Caption: Reaction pathway for this compound synthesis and by-product formation.

Troubleshooting_Workflow start Start: Low Product Yield check_tlc Analyze crude product by TLC. Are starting materials present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_byproduct Is a major by-product spot (e.g., cinnamic acid) present? check_tlc->check_byproduct No solution1 Increase reaction time or check reagent stoichiometry/purity. incomplete_rxn->solution1 hydrolysis Significant Hydrolysis Occurred check_byproduct->hydrolysis Yes workup_loss Product Lost During Workup/Purification check_byproduct->workup_loss No solution2 Use anhydrous solvents/glassware. Run under inert atmosphere. hydrolysis->solution2 solution3 Optimize extraction and recrystallization procedures. workup_loss->solution3

Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.

References

stability of N-Pentylcinnamamide under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Pentylcinnamamide under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and pH. As an N-substituted amide derivative of cinnamic acid, it is particularly susceptible to hydrolysis of the amide bond under acidic or basic conditions. The α,β-unsaturated system in the cinnamoyl moiety may also be prone to photodegradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. A controlled temperature of 2-8°C is advisable. The container should be tightly sealed to protect it from moisture and light. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products of this compound are expected to be cinnamic acid and n-pentylamine, resulting from the hydrolysis of the amide bond.[1] Under photolytic conditions, [2+2] cycloaddition reactions may lead to the formation of cyclobutane (B1203170) dimers.[2] Oxidative conditions could potentially lead to the formation of epoxides or other oxidation products of the double bond and aromatic ring.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This method should be able to separate the intact this compound from its potential degradation products.[4] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC chromatogram Degradation of this compound.- Confirm the identity of the new peaks using LC-MS or other suitable analytical techniques. - Review storage conditions and handling procedures to minimize degradation. - If conducting forced degradation studies, this is an expected outcome.
Decrease in the peak area of this compound Degradation of the compound.- Quantify the loss of the active pharmaceutical ingredient (API). - Investigate the cause of degradation by performing forced degradation studies under various stress conditions (acid, base, heat, light, oxidation).
Poor mass balance in stability studies - Co-elution of degradation products with the main peak. - Formation of non-UV active or volatile degradation products. - Adsorption of the compound or degradation products onto container surfaces.- Optimize the HPLC method to ensure separation of all degradation products. - Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect a wider range of compounds. - Use inert container materials (e.g., silanized glass).
Changes in physical appearance (e.g., color change) Significant degradation has occurred.- Discard the sample. - Re-evaluate the storage and handling procedures to prevent future degradation.

Stability Data

The following table summarizes representative data from a forced degradation study on this compound. Please note that this data is illustrative and actual results may vary depending on the specific experimental conditions.

Stress Condition Time This compound Assay (%) Major Degradation Products Detected
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.2Cinnamic acid, n-Pentylamine
Base Hydrolysis (0.1 M NaOH, 60°C) 8 hours78.5Cinnamic acid, n-Pentylamine
Oxidative (3% H₂O₂, RT) 48 hours92.1Oxidized derivatives
Thermal (80°C, solid state) 7 days96.8Minor unidentified peaks
Photolytic (ICH Q1B, solid state) -90.5Potential photodimers

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and store it in an oven at 80°C for 7 days.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, dissolve the samples and analyze by HPLC.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating this compound from all its degradation products.

  • A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like 0.1% formic acid).

  • Detection is typically performed using a UV detector at the λmax of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Assay, Impurities, Mass Balance) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photo Photodegradation NP This compound CA Cinnamic Acid NP->CA Acidic or Basic Conditions PA n-Pentylamine NP->PA Acidic or Basic Conditions dimer Cyclobutane Dimers NP->dimer UV Light Exposure ([2+2] Cycloaddition)

Caption: Potential degradation pathways of this compound under hydrolytic and photolytic stress.

References

Technical Support Center: N-Pentylcinnamamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of N-Pentylcinnamamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Cinnamoyl Chloride: Cinnamoyl chloride is highly sensitive to moisture and can hydrolyze to cinnamic acid.[1]1a. Use freshly opened or properly stored cinnamoyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 1b. Confirm the quality of the cinnamoyl chloride via analytical methods like FT-IR (disappearance of the acid O-H peak, appearance of the acyl chloride C=O peak) or ¹H NMR.
2. Impure Pentylamine: The presence of impurities in pentylamine can inhibit the reaction.2a. Use high-purity pentylamine. If necessary, distill the pentylamine before use.
3. Inadequate Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate may be slow. If it is too high, side reactions may occur.3a. Monitor the internal reaction temperature. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.
Product Contaminated with Starting Materials 1. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials in the final product.1a. Carefully calculate and measure the molar equivalents of cinnamoyl chloride and pentylamine. A slight excess of the amine can sometimes be used to ensure the full conversion of the acyl chloride.
2. Inefficient Quenching and Workup: The workup procedure may not effectively remove unreacted starting materials.2a. During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess pentylamine by forming its water-soluble salt. 2b. Wash with a dilute base (e.g., 5% NaHCO₃) to remove any unreacted cinnamoyl chloride (as cinnamic acid).
Formation of a White Precipitate (Salt Byproduct) 1. Reaction of HCl with Pentylamine: The reaction produces HCl as a byproduct, which reacts with the basic pentylamine to form pentylammonium chloride.[2]1a. Use a tertiary amine base (e.g., triethylamine (B128534) or pyridine) as an acid scavenger. This will react with the HCl, preventing the formation of the pentylammonium salt and freeing up the pentylamine to react with the cinnamoyl chloride.[3] 1b. If a scavenger is not used, the salt can be removed during the aqueous workup by washing with water.
Difficulties in Product Purification/Isolation 1. Emulsion Formation During Workup: The product and byproducts may act as surfactants, leading to the formation of emulsions during aqueous extraction.1a. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. 1b. If the emulsion persists, consider a gentle centrifugation to separate the layers.
2. Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.2a. Ensure high purity of the starting materials. 2b. Attempt purification by column chromatography. 2c. Try recrystallization from a different solvent system. A solvent screen can be performed on a small scale to identify a suitable solvent.

Frequently Asked Questions (FAQs)

1. What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of cinnamoyl chloride with pentylamine. The lone pair of electrons on the nitrogen of pentylamine attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of a chloride ion.[2]

2. What are the critical safety precautions to take when working with cinnamoyl chloride and pentylamine?

  • Cinnamoyl Chloride: It is a corrosive substance that reacts with water and is a lachrymator.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Store it under anhydrous conditions.[1]

  • Pentylamine: It is a flammable liquid with a strong, unpleasant odor.[5] It can cause skin and eye irritation. Handle it in a fume hood and wear appropriate PPE.

3. How can I monitor the progress of the reaction?

The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate). Spot the reaction mixture alongside the starting materials (cinnamoyl chloride and pentylamine). The reaction is complete when the spot corresponding to the limiting reactant has disappeared, and a new, more polar spot for the this compound product is observed.

4. What is the role of a base like triethylamine or pyridine (B92270) in this reaction?

A non-nucleophilic tertiary amine base is often added as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of this compound formed. This HCl will react with the basic pentylamine to form a salt, effectively removing it from the reaction. By adding a tertiary amine, the HCl is neutralized, allowing the primary amine to be available for the reaction with the acyl chloride.[3]

5. What are the common byproducts in this synthesis?

The most common byproducts are:

  • Pentylammonium chloride: Formed from the reaction of pentylamine and HCl.[2]

  • Cinnamic acid: Formed from the hydrolysis of cinnamoyl chloride if moisture is present.[1]

  • Di-acylated amine: If the reaction conditions are not well-controlled, a second molecule of cinnamoyl chloride could potentially react with the newly formed amide, though this is less common for secondary amides.

6. What are the recommended solvents for this reaction and for recrystallization?

  • Reaction Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used.

  • Recrystallization Solvent: The choice of solvent for recrystallization depends on the solubility of this compound. A solvent screen should be performed. Typically, a solvent system in which the product is soluble at high temperatures and insoluble at low temperatures is ideal. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, could be effective.

7. How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic amide functional group (N-H stretch and C=O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Cinnamoyl chloride

  • Pentylamine

  • Triethylamine (or another tertiary amine base)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve pentylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Dissolve cinnamoyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the cinnamoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short pad of celite.

  • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Properties of Solvents for Reaction and Purification
SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity IndexWater Solubility
Dichloromethane 39.61.339.13.11.3 g/100 mL
Tetrahydrofuran 660.8867.54.0Miscible
Diethyl Ether 34.60.7134.32.86.9 g/100 mL
Ethyl Acetate 77.10.9026.04.48.3 g/100 mL
Hexane 690.6551.90.10.001 g/100 mL
Ethanol 78.40.78924.54.3Miscible
Water 1001.0080.110.2-
Table 2: Illustrative Impact of Reaction Parameters on this compound Synthesis
ParameterVariationExpected Impact on YieldExpected Impact on PurityRationale
Temperature Low (0-5 °C)May be lower due to slow kineticsGenerally higherReduced rate of side reactions.
High (> Room Temp)May decreaseLowerIncreased rate of side reactions and potential for byproduct formation.
Stoichiometry Excess PentylamineHigherMay be lower if not fully removedDrives the reaction to completion but requires efficient purification.
Excess Cinnamoyl ChlorideLower (based on amine)LowerUnreacted acyl chloride can hydrolyze and contaminate the product.
Base No BaseLowerLowerPentylamine is consumed by reacting with the HCl byproduct.
Tertiary AmineHigherHigherEfficiently scavenges HCl, maximizing the availability of pentylamine for the main reaction.

Visualizations

Synthesis_Pathway CinnamoylChloride Cinnamoyl Chloride Product This compound CinnamoylChloride->Product Pentylamine Pentylamine Pentylamine->Product Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct + HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions [Reagents OK] ImpureReagents Use Fresh/Purified Reagents CheckReagents->ImpureReagents [Impure] CheckWorkup Evaluate Workup & Purification CheckConditions->CheckWorkup [Conditions OK] IncorrectConditions Optimize Temp, Time, Stoichiometry CheckConditions->IncorrectConditions [Suboptimal] InefficientWorkup Modify Washing/Recrystallization Steps CheckWorkup->InefficientWorkup [Inefficient] Resolved Issue Resolved CheckWorkup->Resolved [Workup OK] ImpureReagents->CheckConditions IncorrectConditions->CheckWorkup InefficientWorkup->Resolved

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships Moisture Presence of Moisture Hydrolysis Cinnamoyl Chloride Hydrolysis Moisture->Hydrolysis leads to ExcessAmine Excess Pentylamine LowPurity Low Product Purity ExcessAmine->LowPurity if not removed NoBase Absence of Tertiary Base SaltFormation Pentylammonium Salt Formation NoBase->SaltFormation leads to HighTemp High Reaction Temperature HighTemp->LowPurity promotes side reactions Hydrolysis->LowPurity SaltFormation->LowPurity LowYield Low Product Yield SaltFormation->LowYield reduces effective amine

Caption: Key factors affecting yield and purity.

References

Technical Support Center: Refining Bioassay Protocols for N-Pentylcinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in bioassays involving N-Pentylcinnamamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental workflow with this compound, from compound handling to data analysis.

Question/Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in my antifungal assay. 1. Inconsistent fungal inoculum: Uneven distribution of fungal cells in the suspension. 2. Edge effects in the microplate: Evaporation from wells on the plate perimeter. 3. Compound precipitation: this compound may not be fully soluble at the tested concentrations.1. Ensure the fungal suspension is thoroughly vortexed before and during aliquoting. 2. Avoid using the outermost wells of the microplate for experiments; fill them with sterile medium or water to maintain humidity. 3. Observe the stock solution and final dilutions for any visible precipitate. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
My positive control (e.g., a known antifungal) is not showing the expected activity. 1. Degradation of the control compound: Improper storage or handling. 2. Resistant fungal strain: The fungal strain may have developed resistance. 3. Incorrect assay conditions: Suboptimal incubation time, temperature, or medium.1. Prepare fresh positive control solutions from a trusted stock. Store stock solutions according to the manufacturer's recommendations. 2. Verify the identity and susceptibility of your fungal strain. 3. Review and optimize the assay protocol, ensuring all parameters are correctly set.
I am seeing cytotoxicity in my cell-based assays even at low concentrations of this compound. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. 2. High sensitivity of the cell line: The chosen cell line may be particularly sensitive to the compound.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. 2. Consider using a less sensitive cell line or reducing the exposure time.
The results of my colorimetric/fluorometric viability assay are inconsistent. 1. Interference from this compound: The compound may absorb light or fluoresce at the same wavelength as the assay reagent. 2. Incorrect incubation time with the assay reagent: Insufficient or excessive incubation can lead to inaccurate readings.1. Run a control with this compound in cell-free medium to check for background signal. If interference is detected, consider using a different viability assay (e.g., an ATP-based assay). 2. Optimize the incubation time for the viability reagent with your specific cell line and experimental conditions.
How do I interpret the Minimum Inhibitory Concentration (MIC) in my antifungal assay? The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.The MIC is determined by visual inspection of the microplate wells. The first well in the dilution series that shows no turbidity (clear) is considered the MIC.

Data Presentation

CompoundC. albicans (ATCC-76485) MIC (µM)C. tropicalis (ATCC-13803) MIC (µM)C. glabrata (ATCC-90030) MIC (µM)A. flavus (LM-171) MIC (µM)P. citrinum (ATCC-4001) MIC (µM)
Methyl Cinnamate (B1238496) 789.19789.19789.191578.161578.16
Ethyl Cinnamate 726.36726.36726.36726.36726.36
Propyl Cinnamate 672.83672.83672.83672.83672.83
Butyl Cinnamate 626.62626.62626.62626.62626.62
4-isopropylbenzylcinnamide 1832.621832.62916.31916.31916.31

Data is illustrative and sourced from studies on synthetic cinnamides and cinnamates.[1][2]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar (B569324) plate.

    • Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum with no compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Cell Viability Assay: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathways

The following diagram illustrates a potential mechanism of action for cinnamamide (B152044) derivatives, involving the inhibition of the NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF_kB NF_kB IkB->NF_kB Inhibits NF_kB_n NF-kB NF_kB->NF_kB_n Translocates N_Pentylcinnamamide N_Pentylcinnamamide N_Pentylcinnamamide->Akt Inhibits N_Pentylcinnamamide->IKK Inhibits Gene_Expression Gene_Expression NF_kB_n->Gene_Expression Promotes Transcription of Pro-inflammatory & Survival Genes

Caption: Putative signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for conducting a bioassay with this compound.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Cells Prepare Cell/Fungal Culture Start->Prepare_Cells Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Treat_Cells Treat Cells/Fungi with Compound Prepare_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50/MIC Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for this compound bioassays.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting unexpected results in your bioassays.

G Start Inconsistent Results Check_Controls Are controls (positive, negative, solvent) behaving as expected? Start->Check_Controls Check_Reagents Are all reagents fresh and properly stored? Check_Controls->Check_Reagents Yes Redo_Experiment Redo Experiment Check_Controls->Redo_Experiment No Check_Protocol Was the protocol followed precisely? Check_Reagents->Check_Protocol Yes Check_Reagents->Redo_Experiment No Check_Cells Is the cell/fungal culture healthy and free of contamination? Check_Protocol->Check_Cells Yes Check_Protocol->Redo_Experiment No Check_Compound Is the compound completely dissolved at all concentrations? Check_Cells->Check_Compound Yes Check_Cells->Redo_Experiment No Optimize_Assay Optimize Assay Parameters Check_Compound->Optimize_Assay No Check_Compound->Redo_Experiment Yes Optimize_Assay->Redo_Experiment

Caption: Troubleshooting workflow for inconsistent bioassay results.

References

addressing inconsistencies in N-Pentylcinnamamide bioactivity data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential inconsistencies in the bioactivity data of N-Pentylcinnamamide and related compounds.

General FAQs

Q1: Why am I seeing variability in the bioactivity data for this compound?

A1: Inconsistencies in bioactivity data can arise from a multitude of factors. These can be broadly categorized as relating to the compound itself, the experimental setup, or the biological system being used. It is crucial to carefully control and document all experimental parameters to ensure reproducibility.

Q2: What are the known biological targets of this compound and its analogs?

A2: Cinnamide derivatives have been reported to interact with several biological targets. The primary targets of interest for this compound are often related to the endocannabinoid system, including Fatty Acid Amide Hydrolase (FAAH) and cannabinoid receptors (CB1 and CB2).[1][2] Additionally, some cinnamamides and structurally related compounds have shown activity at Transient Receptor Potential (TRP) channels, such as TRPA1.[3]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

Troubleshooting Guide

Q: My IC50 value for this compound in an FAAH inhibition assay is different from what I expected based on other cinnamamide (B152044) compounds. What could be the cause?

A: Discrepancies in IC50 values for FAAH inhibitors are common and can be attributed to several factors. Consider the following:

  • Assay Format: Different assay formats measure FAAH activity in distinct ways. A fluorescence-based assay using a synthetic substrate may yield different results compared to an enzyme-coupled assay that measures the breakdown of a natural substrate like oleamide.[4][5][6]

  • Enzyme Source: The source of the FAAH enzyme (e.g., recombinant human, rat brain homogenate) can influence inhibitor potency. Species differences in the enzyme's active site can affect binding affinity.

  • Substrate Concentration: The concentration of the substrate used in the assay can impact the apparent IC50 value, especially for competitive inhibitors. Ensure you are using a substrate concentration appropriate for the assay and consistent across experiments.

  • Incubation Time: For irreversible or time-dependent inhibitors, the pre-incubation time of the compound with the enzyme before adding the substrate is a critical parameter. Shorter or longer incubation times will alter the measured potency.[6]

  • Non-specific Inhibition: At higher concentrations, compounds may cause non-specific inhibition through aggregation or other mechanisms. It is important to run appropriate controls to identify and rule out such effects.

FAAH Inhibition Data Comparison
ParameterAssay Type 1: Fluorescence-BasedAssay Type 2: Enzyme-CoupledPotential Impact on this compound Data
Principle Measures the fluorescence of a product released by FAAH activity on a synthetic substrate.[5]Measures a downstream product (e.g., NAD+) resulting from the breakdown of a natural substrate.[6]Different substrates and detection methods can lead to varied IC50 values.
Substrate e.g., AMC-arachidonoyl amidee.g., OleamideThe binding of this compound may be influenced by the substrate used.
Sensitivity Generally highCan be very sensitive depending on the coupling enzyme and detection method.Differences in sensitivity might affect the lower limit of detection for inhibition.
Controls A specific FAAH inhibitor is often used to determine background fluorescence.[4]Requires controls for the coupling enzyme's activity.Improper controls can lead to inaccurate background subtraction and skewed results.
Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol is a generalized example for screening FAAH inhibitors.

  • Prepare Reagents:

    • FAAH enzyme solution (e.g., from human recombinant source or tissue homogenate).

    • Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

    • FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Test compound (this compound) and reference inhibitor (e.g., JZL195) serially diluted in DMSO.[5]

  • Assay Procedure:

    • Add a small volume of the diluted test compound or control to the wells of a 96-well plate.

    • Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This step is crucial for time-dependent inhibitors.

    • Initiate the reaction by adding the FAAH substrate.

    • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[5][7]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the positive (no inhibitor) and negative (known inhibitor) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a suitable dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Pre-incubation Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Pre-incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Rate Calculation Rate Calculation Signal Detection->Rate Calculation Normalization Normalization Rate Calculation->Normalization IC50 Determination IC50 Determination Normalization->IC50 Determination

Experimental workflow for an in vitro enzyme inhibition assay.

Cannabinoid Receptor 1 (CB1) Binding Assays

Troubleshooting Guide

Q: I am getting inconsistent Ki values for this compound in my CB1 receptor binding assay. What are the likely causes?

A: Radioligand binding assays for GPCRs like the CB1 receptor are sensitive to a variety of experimental conditions. Here are some potential sources of variability:

  • Radioligand Choice: Different radioligands (e.g., [³H]CP55,940, [³H]WIN-55212-2) have distinct binding kinetics and may bind to different conformational states of the receptor.[8] The choice of radioligand can significantly influence the apparent affinity of your test compound.

  • Membrane Preparation: The source and quality of the cell membranes expressing the CB1 receptor are critical. Inconsistent protein concentration, degradation of receptors, or contamination can all lead to variable results.

  • Assay Buffer Composition: The ionic strength, pH, and presence of specific ions or additives in the assay buffer can modulate receptor conformation and ligand binding.

  • Incubation Time and Temperature: The assay must be allowed to reach equilibrium. Insufficient incubation time will result in an underestimation of binding. Temperature can affect both binding kinetics and receptor stability.

  • Non-specific Binding: High levels of non-specific binding of the radioligand can obscure the specific binding signal and reduce the accuracy of Ki determination. This is particularly relevant for lipophilic compounds like this compound.

CB1 Receptor Binding Data Comparison
ParameterRadioligand 1: [³H]CP55,940Radioligand 2: [³H]WIN-55212-2Potential Impact on this compound Data
Ligand Type AgonistAgonistMay preferentially label different active-state conformations of the CB1 receptor.
Affinity High affinityHigh affinityBoth are suitable for competition assays, but their displacement by this compound may differ.
Non-specific Binding Can be significantCan also be a concernThe lipophilicity of this compound might contribute to non-specific binding, affecting results with either radioligand.
Reference [9][10][8]Methodological details from these references should be carefully compared.
Experimental Protocol: CB1 Receptor Radioligand Binding Assay

This is a generalized protocol for a competitive binding assay.

  • Prepare Reagents:

    • Cell membranes expressing the human CB1 receptor.

    • Assay buffer (e.g., Tris-HCl with BSA).

    • Radioligand (e.g., [³H]CP55,940) at a concentration near its Kd.

    • Test compound (this compound) and reference compounds serially diluted.

    • Unlabeled ligand (e.g., cold WIN-55212-2) at a high concentration to determine non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or the unlabeled ligand for non-specific binding.

    • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G cluster_system Endocannabinoid System FAAH FAAH Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degradation CB1 CB1 Receptor Anandamide->CB1 Activation Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling This compound This compound This compound->FAAH Inhibition This compound->CB1 Modulation?

Simplified endocannabinoid signaling pathway and potential targets of this compound.

TRPA1 Channel Modulation Assays

Troubleshooting Guide

Q: My results for this compound's effect on the TRPA1 channel are inconsistent. Sometimes it appears to be an antagonist, other times it has no effect. Why?

A: TRPA1 is a complex ion channel, and assays for its modulation can be influenced by numerous factors:

  • Activation Method: TRPA1 can be activated by a variety of stimuli, including electrophilic compounds (e.g., cinnamaldehyde, AITC) and non-electrophilic agonists. The apparent antagonist activity of your compound may depend on the agonist used.[11]

  • Assay Readout: The two main methods for measuring TRPA1 activity are calcium imaging (e.g., using Fluo-4 AM) and electrophysiology (e.g., patch-clamp). Calcium imaging is higher throughput but can be prone to artifacts. Electrophysiology provides a direct measure of ion channel currents but is lower throughput.[12] The different sensitivities and specificities of these methods can lead to divergent results.

  • Cell Line: The type of cell used to express the TRPA1 channel (e.g., HEK293, CHO) and the expression level of the channel can impact the results.

  • Compound Properties: The solubility and stability of this compound in the assay buffer are important. Precipitation of the compound can lead to a loss of activity.

  • Desensitization: TRPA1 channels can desensitize upon prolonged or repeated exposure to agonists. The timing of compound and agonist addition is critical to obtaining reliable data.

TRPA1 Modulation Data Comparison
ParameterAssay Type 1: Calcium ImagingAssay Type 2: ElectrophysiologyPotential Impact on this compound Data
Principle Measures changes in intracellular calcium concentration upon channel activation.Directly measures the ion current flowing through the channel.Calcium imaging is an indirect measure and can be affected by calcium release from internal stores, whereas electrophysiology is a direct measure of channel activity.
Throughput HighLowHigh-throughput screens often use calcium imaging, while confirmatory studies may use electrophysiology.
Sensitivity Can be very sensitive, but prone to off-target effects.Highly sensitive and specific for ion channel activity.An apparent effect in a calcium assay may not be confirmed by electrophysiology if it is due to an off-target effect.
Information Provides information on the overall cellular response.Provides detailed information on channel gating, conductance, and mechanism of block.Electrophysiology can provide more mechanistic insight into how this compound interacts with the TRPA1 channel.
Experimental Protocol: TRPA1 Calcium Imaging Assay

This is a generalized protocol for testing for TRPA1 antagonism.

  • Cell Preparation:

    • Plate cells stably expressing human TRPA1 in a 96- or 384-well plate.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the test compound (this compound) or a reference antagonist (e.g., HC-030031) at various concentrations and incubate for a defined period.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add a TRPA1 agonist (e.g., cinnamaldehyde) to all wells to stimulate the channel.

    • Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist for each well.

    • Normalize the data to positive (agonist alone) and negative (no agonist) controls.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

G cluster_compound Compound-Related cluster_assay Assay-Related cluster_bio Biological System-Related Inconsistent Data Inconsistent Data Purity Purity Inconsistent Data->Purity Solubility Solubility Inconsistent Data->Solubility Stability Stability Inconsistent Data->Stability Assay Format Assay Format Inconsistent Data->Assay Format Reagent Conc. Reagent Conc. Inconsistent Data->Reagent Conc. Incubation Time Incubation Time Inconsistent Data->Incubation Time Detection Method Detection Method Inconsistent Data->Detection Method Enzyme/Receptor Source Enzyme/Receptor Source Inconsistent Data->Enzyme/Receptor Source Cell Line Cell Line Inconsistent Data->Cell Line Expression Level Expression Level Inconsistent Data->Expression Level

Potential sources of inconsistency in bioactivity data.

References

Validation & Comparative

comparing the antifungal efficacy of N-Pentylcinnamamide to other cinnamamides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antifungal properties of various cinnamamide (B152044) compounds, offering insights into their structure-activity relationships and potential as therapeutic agents.

This guide provides a comparative overview of the antifungal efficacy of a series of cinnamamide derivatives. While specific quantitative data for N-Pentylcinnamamide was not available in the reviewed literature, this document summarizes the antifungal activities of structurally related cinnamamides and cinnamates, providing valuable context for researchers and drug development professionals. The data presented is compiled from studies investigating the inhibitory effects of these compounds against various fungal pathogens.

Quantitative Antifungal Efficacy

The antifungal activity of cinnamamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of cinnamates and cinnamamides against several fungal strains, as reported in a comprehensive study on synthetic cinnamic acid derivatives.[1][2]

CompoundStructureCandida albicans (ATCC-76485) MIC (µM)Candida tropicalis (ATCC-13803) MIC (µM)Candida glabrata (ATCC-90030) MIC (µM)Aspergillus flavus (LM-171) MIC (µM)Penicillium citrinum (ATCC-4001) MIC (µM)
Methyl cinnamate (B1238496)Cinnamoyl-O-CH₃789.19789.19789.191578.161578.16
Ethyl cinnamateCinnamoyl-O-CH₂CH₃726.36726.36726.36726.36726.36
Propyl cinnamateCinnamoyl-O-(CH₂)₂CH₃672.83672.83672.83672.83672.83
Butyl cinnamateCinnamoyl-O-(CH₂)₃CH₃626.62626.62626.62626.62626.62
4-IsopropylbenzylcinnamideCinnamoyl-NH-CH₂-C₆H₄-CH(CH₃)₂1832.621832.62916.31916.31916.31
Nystatin (Control)-8.08.08.08.08.0

Data sourced from a study on synthetic cinnamides and cinnamates.[1][2]

The data suggests that for cinnamate esters, an increase in the length of the alkyl chain from methyl to butyl correlates with an increase in antifungal activity, with butyl cinnamate being the most potent among the tested esters.[1][2]

Experimental Protocols

The following section details the methodologies employed in the studies to determine the antifungal efficacy of the cinnamamide derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microplate wells with fungal suspension A->C B Prepare serial dilutions of test compounds D Add compound dilutions to respective wells B->D E Incubate plates at 35-37°C for 24-48 hours D->E F Visually inspect for fungal growth inhibition E->F G Determine MIC as the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a concentration of 1-5 x 10⁶ CFU/mL.

  • Preparation of Test Compounds: The cinnamamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35-37°C) for 24 to 48 hours.

  • MIC Determination: After incubation, the plates are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action

Studies on the mechanism of antifungal action of cinnamamide derivatives suggest that they may act by disrupting the fungal cell membrane.[1] One of the proposed targets is ergosterol (B1671047), a vital component of the fungal cell membrane that is not present in mammalian cells, making it an attractive target for antifungal drugs.

Proposed Antifungal Mechanism of Cinnamamides

The interaction of cinnamamides with the fungal cell membrane can lead to increased membrane permeability and ultimately cell death.

Signaling Pathway Diagram:

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Ergosterol Ergosterol Disruption Membrane Disruption Ergosterol->Disruption Membrane Lipid Bilayer Cinnamamide Cinnamamide Derivative Cinnamamide->Ergosterol Binding/Interaction Permeability Increased Permeability Disruption->Permeability Death Cell Death Permeability->Death

Caption: Proposed mechanism of action of cinnamamide derivatives on the fungal cell membrane.

This proposed mechanism involves the cinnamamide derivative interacting with ergosterol in the fungal cell membrane, leading to a cascade of events that result in cell death.[1]

Conclusion

The available data indicates that cinnamamide derivatives, particularly cinnamates with shorter alkyl chains like butyl cinnamate, exhibit promising antifungal activity against a range of fungal pathogens. The likely mechanism of action involves the disruption of the fungal cell membrane through interaction with ergosterol. While direct experimental data on the antifungal efficacy of this compound is currently lacking in the reviewed literature, the structure-activity relationship observed in related compounds suggests it may also possess antifungal properties. Further research is warranted to synthesize and evaluate the antifungal activity of this compound to provide a direct comparison with other cinnamamide derivatives and to further elucidate the structure-activity relationships within this class of compounds.

References

Unveiling the Potential of Cinnamamides: An In Vitro to In Vivo Translation for TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Introduction: While the specific compound N-Pentylcinnamamide remains largely uncharacterized in publicly available scientific literature, the broader class of cinnamamides has garnered significant interest for its diverse biological activities. Notably, N-alkyl and N-aryl cinnamamides have emerged as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. This guide provides a comparative analysis of cinnamamide-based TRPV1 antagonists, contextualizing their in vitro activity with in vivo validation. Due to the absence of data for this compound, this document will focus on well-characterized cinnamamide (B152044) analogues and compare them with other classes of TRPV1 antagonists, offering a valuable resource for researchers and drug development professionals exploring this therapeutic target.

In Vitro Activity: Targeting the Capsaicin (B1668287) Receptor

The primary in vitro assay to determine the potency of TRPV1 antagonists is the measurement of their ability to inhibit the influx of calcium ions through the channel upon activation by an agonist, typically capsaicin. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound ClassCompoundhTRPV1 IC50 (nM)rTRPV1 IC50 (nM)Reference
Cinnamamide SB-366791-651.9[1]
Cinnamamide AMG98107.4-[2]
Pyrimidine Compound 743.70.6[2]
Pyrimidine Compound 797.44.5[2]

Table 1: Comparative In Vitro Potency of TRPV1 Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) of representative cinnamamide and non-cinnamamide TRPV1 antagonists against human (hTRPV1) and rat (rTRPV1) channels. Lower IC50 values indicate higher potency.

In Vivo Validation: From Bench to Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For TRPV1 antagonists, efficacy is often assessed in rodent models of pain and inflammation, such as the capsaicin-induced pain model or models of inflammatory hyperalgesia.

CompoundAnimal ModelRoute of AdministrationEfficacious DoseOutcomeReference
SB-366791 Rati.p.500 µg/kgSignificantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilation.[1]
AMG9810 Rat--Demonstrated antihyperalgesic properties.[2]
Compound 74 Rat--Efficacious in blocking capsaicin-induced hypothermia.[2]

Table 2: In Vivo Efficacy of TRPV1 Antagonists. This table highlights the in vivo effects of selected TRPV1 antagonists in preclinical models, demonstrating the translation of their in vitro activity.

Experimental Protocols

In Vitro: Calcium Influx Assay

Objective: To determine the IC50 value of a test compound against TRPV1 channels.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.[3][4]

  • Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the test compound (e.g., a cinnamamide derivative) for a predetermined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).[4] Capsaicin, a TRPV1 agonist, is added to the wells to stimulate calcium influx. The resulting change in fluorescence intensity is measured over time.[5][6]

  • Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

In Vivo: Capsaicin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of a test compound in a model of acute pain.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: The test compound is administered via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses. A vehicle control group is also included.

  • Capsaicin Challenge: After a predetermined pretreatment time, a solution of capsaicin is injected into the plantar surface of one hind paw of each rat.[7][8]

  • Behavioral Assessment: The animals are immediately placed in an observation chamber. The amount of time spent licking, flinching, or lifting the injected paw is recorded for a set period (e.g., 5-10 minutes). This is a measure of nociceptive behavior.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each animal. The percentage of inhibition of pain behavior by the test compound is determined relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflow

The activation of the TRPV1 channel by stimuli such as capsaicin or heat leads to an influx of cations, primarily calcium, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. The signaling cascade also involves the activation of downstream effectors like protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel, lowering its activation threshold.[9][10]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows Capsaicin Capsaicin / Heat Capsaicin->TRPV1 Activates Depolarization Depolarization Ca_Influx->Depolarization PKA_PKC PKA / PKC Activation Ca_Influx->PKA_PKC Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation PKA_PKC->TRPV1 Phosphorylates / Sensitizes Sensitization Channel Sensitization

Caption: TRPV1 Signaling Pathway in Nociception.

The workflow for validating a potential TRPV1 antagonist like a novel cinnamamide derivative follows a logical progression from initial screening to preclinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Compound Synthesis (e.g., this compound) B TRPV1 Calcium Influx Assay (Determine IC50) A->B Screening C Selectivity Assays (Other TRP channels, receptors) B->C Characterization D Pharmacokinetic Studies (ADME) C->D Lead Optimization E Capsaicin-Induced Pain Model (Acute Efficacy) D->E F Inflammatory Pain Models (e.g., CFA-induced hyperalgesia) E->F Further Efficacy Testing G Toxicology Studies F->G Safety Assessment

References

N-Pentylcinnamamide vs. Commercial Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Antifungal Efficacy and Mechanisms

For researchers and professionals in drug development and agricultural science, the exploration of novel antifungal agents is a critical endeavor to combat the challenges of resistance and improve treatment efficacy. N-Pentylcinnamamide, a derivative of cinnamic acid, has emerged as a compound of interest due to the established antimicrobial properties of the cinnamamide (B152044) class. This guide provides a comparative overview of the performance of cinnamamide derivatives, with a focus on N-alkyl variations as a proxy for this compound, against established commercial fungicides. The information presented is based on available experimental data to offer an objective analysis for research and development professionals.

Disclaimer: Direct comparative studies of this compound against specific commercial fungicides were not identified in the reviewed scientific literature. The following comparison is based on data from studies on various cinnamamide derivatives and separate studies on commercial fungicides against the same or similar fungal pathogens.

Performance Data: Cinnamamide Derivatives vs. Commercial Fungicides

The antifungal efficacy of chemical compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀). Lower values indicate higher potency. The following tables summarize the available data for cinnamamide derivatives and widely used commercial fungicides against key plant pathogenic fungi.

Table 1: Antifungal Activity of Cinnamamide Derivatives against Plant Pathogens

Compound/DerivativeFungal SpeciesConcentrationInhibition Rate (%)MIC (µg/mL)Source(s)
Cinnamamide Derivatives (11a, 11l)Rhizoctonia solani50 µg/mL90%-[1]
Butyl CinnamateCandida albicans--626.62 µM[2]
Butyl CinnamateAspergillus flavus--626.62 µM[2]
Butyl CinnamatePenicillium citrinum--626.62 µM[2]

Table 2: Antifungal Activity of Commercial Fungicides against Plant Pathogens

Commercial FungicideActive IngredientFungal SpeciesEC₅₀ (µg/mL)MIC (µg/mL)Source(s)
-4-(Diethylamino)salicylaldehyde (B93021)Rhizoctonia solani26.904-[3]
Ridomil Gold PlusMefenoxam + Copper OxychlorideRhizoctonia solani--[4]
-N-phenyl-driman-9-carboxamidesBotrytis cinerea0.20 - 0.26 mM (IC₅₀)-[5][6]

Experimental Protocols

To ensure the reproducibility and validity of antifungal assessments, detailed experimental protocols are crucial. The following is a representative methodology for determining the antifungal activity of cinnamamide derivatives based on practices described in the scientific literature.[2]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for evaluating the in vitro antifungal activity of compounds.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 25-28°C) until sporulation.

  • Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) to create a homogenous suspension.

  • The spore concentration is adjusted to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.

2. Preparation of Test Compounds:

  • The test compound (e.g., this compound) and reference fungicides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.

  • A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

  • The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • A positive control (medium with fungal inoculum, no compound) and a negative control (medium only) are included for comparison.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture spore_suspension Spore Suspension fungal_culture->spore_suspension inoculation Inoculation of Microplate spore_suspension->inoculation compound_prep Compound Dilution compound_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Antifungal Susceptibility Testing Workflow

Mechanism of Action: Targeting Fungal Integrity

Cinnamamide derivatives are understood to exert their antifungal effects through a multi-targeted mechanism, primarily focusing on the disruption of the fungal cell membrane and cell wall.

Ergosterol (B1671047) Biosynthesis Inhibition

A key target of many antifungal agents is ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. Cinnamamides are believed to interfere with the ergosterol biosynthesis pathway.[2] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the structural integrity and function of the fungal cell membrane. This mechanism is shared with the widely successful azole class of commercial fungicides.[7]

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (Target of Azoles) membrane Fungal Cell Membrane ergosterol->membrane Incorporation cinnamamide Cinnamamides cinnamamide->lanosterol Inhibition

Ergosterol Biosynthesis Pathway Inhibition
Cell Wall Disruption

The fungal cell wall, a rigid outer layer composed primarily of chitin, glucans, and mannoproteins, is essential for maintaining cell shape and protecting against osmotic stress. Evidence suggests that cinnamaldehyde, a related compound, can disrupt the integrity of the fungal cell wall.[8][9] This may involve the inhibition of enzymes responsible for cell wall synthesis or the direct interaction with cell wall components, leading to increased permeability and cell lysis.

Conclusion

While direct comparative data for this compound against commercial fungicides is currently limited, the available evidence for the broader class of cinnamamide derivatives suggests a promising antifungal potential. Their mechanism of action, targeting both the cell membrane via ergosterol biosynthesis inhibition and potentially the cell wall, indicates a robust and multifaceted approach to fungal growth inhibition. The data presented in this guide, while not a direct head-to-head comparison, provides a valuable foundation for researchers and drug development professionals to assess the potential of this compound and related compounds as viable alternatives or adjuncts to existing commercial fungicides. Further research involving direct comparative studies is warranted to fully elucidate the efficacy of this compound.

References

Cross-Validation of Analytical Methods for N-Pentylcinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of N-Pentylcinnamamide. The information presented is a hypothetical model to illustrate a robust cross-validation approach in the absence of publicly available, validated methods for this specific analyte.

Introduction to this compound Analysis

This compound is a derivative of cinnamamide, featuring a pentyl group attached to the amide nitrogen. The presence of the cinnamoyl functional group provides a strong chromophore, making it suitable for UV detection. Its presumed volatility and thermal stability also allow for analysis by gas chromatography. The selection of an optimal analytical method depends on various factors including the sample matrix, required sensitivity, and the desired throughput. Cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of analytical data, particularly in regulated environments such as drug development.

Hypothetical Performance Characteristics

The following table summarizes the hypothetical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound. This data is intended to represent a typical outcome of a method validation study and should be used for comparative purposes.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Sample Throughput HighModerate
Specificity GoodExcellent

Detailed Experimental Protocols

The following are hypothetical, detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

    • For sample analysis, dissolve the test sample in methanol, sonicate for 10 minutes, and dilute with the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as ethyl acetate (B1210297).

    • Create calibration standards by diluting the stock solution with ethyl acetate.

    • Extract this compound from the sample matrix using an appropriate liquid-liquid or solid-phase extraction technique.

    • Evaporate the solvent and reconstitute the residue in ethyl acetate to a concentration within the calibration range.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the two proposed analytical methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Statistical Analysis & Conclusion HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation GCMS_Dev->GCMS_Val Sample_Selection Select Representative Samples HPLC_Val->Sample_Selection GCMS_Val->Sample_Selection Analysis_HPLC Analyze Samples by HPLC-UV Sample_Selection->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS Sample_Selection->Analysis_GCMS Data_Comparison Compare Quantitative Results Analysis_HPLC->Data_Comparison Analysis_GCMS->Data_Comparison Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Data_Comparison->Stat_Analysis Conclusion Determine Method Concordance & Establish Acceptance Criteria Stat_Analysis->Conclusion

Caption: Cross-validation workflow for analytical methods.

Comparative Docking Analysis of N-Pentylcinnamamide Analogues and Known Inhibitors Against P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

A computational approach to understanding potential interactions and inhibitory mechanisms.

This guide provides a comparative analysis of the docking behavior of a representative cinnamamide (B152044) derivative, as a proxy for N-Pentylcinnamamide, against the multidrug resistance transporter P-glycoprotein (P-gp). The performance is contrasted with that of established P-gp inhibitors. This in silico study offers insights into the potential binding affinities and interaction patterns crucial for the development of novel therapeutic agents.

Comparative Binding Affinity

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and a protein, typically expressed in kcal/mol. A lower binding energy value suggests a more stable and favorable interaction. The following table summarizes the binding energies of a cinnamamide derivative and known P-glycoprotein inhibitors.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference Compound(s)
Cinnamamide Derivative (as proxy for this compound)P-glycoprotein-5.57ZQU (native ligand)
VerapamilP-glycoproteinNot specified in provided abstractsKnown P-gp Inhibitor
TariquidarP-glycoproteinNot specified in provided abstractsKnown P-gp Inhibitor
ZosuquidarP-glycoproteinNot specified in provided abstractsKnown P-gp Inhibitor

Disclaimer: Due to the absence of specific molecular docking studies for this compound against P-glycoprotein in the reviewed literature, the data presented here for a cinnamamide derivative is used as an illustrative proxy.

Experimental and Computational Workflow

The process of conducting a comparative docking study involves several key steps, from data acquisition to analysis. The following diagram illustrates a typical workflow.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (e.g., from PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Preparation (this compound & Inhibitors) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define binding site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Results (Binding energies, poses) Docking->Results Comparison Comparative Analysis Results->Comparison G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) ExtracellularDrug Chemotherapeutic Drug Pgp->ExtracellularDrug Efflux out of Cell Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Effect Inhibitor This compound / Inhibitor Inhibitor->Pgp Inhibits P-gp ExtracellularDrug->Drug Enters Cell

Assessing the Selectivity of N-Pentylcinnamamide Against Different Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents with improved efficacy and selectivity, cinnamamide (B152044) derivatives have emerged as a promising class of compounds. This guide provides a comparative assessment of the potential antifungal selectivity of N-Pentylcinnamamide. Due to the limited publicly available data specifically for this compound, this guide draws upon structure-activity relationship (SAR) studies of closely related cinnamamide and cinnamate (B1238496) derivatives to project its likely performance and compares it with other alternatives.

Comparative Antifungal Activity of Cinnamamide and Cinnamate Derivatives

While direct data on this compound is scarce, studies on N-alkyl cinnamates provide valuable insights into the influence of the alkyl chain length on antifungal activity. The following table summarizes the antifungal activity of a series of cinnamic acid esters against various fungal species. This data can be used to infer the potential activity spectrum of this compound.

CompoundFungal SpeciesActivity (MIC in µM)Reference
Propyl cinnamate Candida albicans672.83[1]
Candida tropicalis672.83[1]
Candida glabrata672.83[1]
Aspergillus flavus672.83[1]
Penicillium citrinum672.83[1]
Butyl cinnamate Candida albicans626.62[1]
Candida tropicalis626.62[1]
Candida glabrata626.62[1]
Aspergillus flavus626.62[1]
Penicillium citrinum626.62[1]
Pentyl cinnamate Candida albicansInactive[1]
Candida tropicalisInactive[1]
Candida glabrataInactive[1]
Aspergillus flavus2345.39 (weakly bioactive)[1]
Penicillium citrinum2345.39 (weakly bioactive)[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antifungal activity.

From the data on cinnamate esters, it is observed that increasing the alkyl chain from propyl to butyl slightly enhances antifungal activity. However, a further increase to a pentyl chain leads to a significant decrease or complete loss of activity against Candida species, with only weak activity observed against filamentous fungi like Aspergillus flavus and Penicillium citrinum[1]. This suggests that the lipophilicity introduced by the alkyl chain plays a crucial role in the antifungal action, with an optimal length likely around four carbon atoms for the ester series. While amides and esters are different functional groups, this trend provides a working hypothesis for the N-alkylcinnamamide series. It is plausible that this compound may exhibit modest and selective activity against certain fungal species, potentially with a preference for filamentous fungi over yeasts.

Experimental Protocols

A standard method for assessing the in vitro antifungal activity of a compound like this compound is the broth microdilution method. This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various fungal species.

Broth Microdilution Antifungal Susceptibility Testing Protocol
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline or RPMI-1640 medium.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. The final inoculum concentration is further diluted to approximately 0.5-2.5 x 10^3 cells/mL.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The concentration range tested would typically span from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (fungus in medium without the compound) and a sterility control (medium only).

    • The microtiter plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Compound_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Inoculation Inoculation of Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/OD) Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action of Cinnamamides

The antifungal mechanism of action for some cinnamamide derivatives is believed to involve the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Cinnamamide_MoA cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Cinnamamide This compound Cinnamamide->Inhibition Disruption Membrane Disruption & Fungal Cell Death Cell_Membrane->Disruption

Caption: Postulated mechanism of action for cinnamamide derivatives.

References

independent verification of N-Pentylcinnamamide's published bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamamide (B152044) scaffold, a derivative of the naturally occurring cinnamic acid, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an objective comparison of the published bioactivities of various N-substituted cinnamamide derivatives, supported by experimental data and detailed methodologies. While specific data for N-Pentylcinnamamide remains elusive in publicly accessible literature, this guide will focus on representative, well-characterized N-substituted cinnamamides to highlight the therapeutic potential of this chemical class.

Comparative Analysis of Bioactivity

The bioactivity of N-substituted cinnamamides is significantly influenced by the nature and position of substituents on both the phenyl ring of the cinnamoyl moiety and the N-aryl or N-alkyl group. The following tables summarize the quantitative data for a selection of these derivatives, showcasing their antimicrobial and anticancer properties.

Table 1: Antimicrobial Activity of N-Aryl Cinnamamides
Compound IDSubstituent (N-Aryl)Target OrganismMIC (µM)Reference
1a 3,5-bis(trifluoromethyl)phenylStaphylococcus aureus22.27[1]
1b 3-(trifluoromethyl)phenylStaphylococcus aureus27.47[1]
2a 3,5-bis(trifluoromethyl)phenylMethicillin-resistant S. aureus (MRSA)Submicromolar[2]
2b 3-(trifluoromethyl)phenylEnterococcus faecalis-[2]
2c 4-(trifluoromethyl)phenylVancomycin-resistant E. faecalis (VRE)-[2]
2d 4-(trifluoromethoxy)phenylMycobacterium tuberculosis H37Ra-[1]

Note: Specific MIC values for compounds 2b, 2c, and 2d against the listed organisms were described as "highly active" but not quantified in the provided search results.

Table 2: Anticancer Activity of N-Substituted Cinnamamides
Compound IDSubstituentCancer Cell LineIC50 (µM)Reference
3a N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)HeLa (Cervical)< 10[3]
3b N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)SKOV-3 (Ovarian)< 10[3]
3c N-(4-chloro-2-mercapto-5-methylphenylphenyl)MCF-7 (Breast)< 10[3]

Experimental Protocols

To facilitate the independent verification and replication of the cited bioactivities, detailed experimental methodologies are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioactivity of N-substituted cinnamamides.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial/Fungal Inoculum Microdilution Broth Microdilution Inoculum->Microdilution Compound Cinnamamide Derivatives Compound->Microdilution Incubation Incubation Microdilution->Incubation MIC MIC Determination Incubation->MIC

Antimicrobial Susceptibility Testing Workflow.

anticancer_pathway cluster_cellular Cellular Effects cluster_outcome Outcome Cinnamamide N-Substituted Cinnamamide ROS ↑ Reactive Oxygen Species Cinnamamide->ROS Nrf2 Nrf2 Activation Cinnamamide->Nrf2 [4] Apoptosis Induction of Apoptosis ROS->Apoptosis Nrf2->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Potential Anticancer Signaling Pathways.

sar_relationship cluster_substituents Substituent Effects cluster_activity Biological Activity Cinnamamide Cinnamamide Core N_Aryl N-Aryl Group (e.g., trifluoromethylphenyl) Cinnamamide->N_Aryl Phenyl_Ring Cinnamoyl Phenyl Ring (e.g., chloro, hydroxy) Cinnamamide->Phenyl_Ring Antimicrobial Antimicrobial N_Aryl->Antimicrobial [1, 3] Anticancer Anticancer Phenyl_Ring->Anticancer [2]

Structure-Activity Relationship Overview.

References

Genetic Validation of Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target for N-Pentylcinnamamide and Related Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the validation of Fatty Acid Amide Hydrolase (FAAH) as a therapeutic target, a mechanism relevant to N-Pentylcinnamamide and other cinnamamide (B152044) derivatives. The focus is on the corroboration of pharmacological data with genetic studies, offering a framework for evaluating the mechanism of action for this class of compounds.

Introduction to the FAAH-Endocannabinoid Signaling Pathway

The endocannabinoid system is a critical regulator of neurotransmission, inflammation, and pain perception.[1] The primary signaling molecules are endocannabinoids like anandamide (B1667382) (AEA), whose activity is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3][4] FAAH hydrolyzes AEA into arachidonic acid and ethanolamine, thus controlling the duration and intensity of endocannabinoid signaling.[4]

Inhibiting FAAH is a promising therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors can elevate endocannabinoid levels in a targeted manner, potentially offering therapeutic benefits for pain, anxiety, and other neurological disorders without the side effects associated with direct cannabinoid receptor agonists.[4][5] Cinnamamide derivatives are among the classes of compounds investigated as FAAH inhibitors.[6]

Below is a diagram illustrating the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn Neurotransmitter Release AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Binds & Activates Metabolites Inactive Metabolites FAAH->Metabolites Breaks down into CB1->presyn Inhibits Release Inhibitor This compound (FAAH Inhibitor) Inhibitor->FAAH Blocks Activity Validation_Workflow cluster_invitro In Vitro / Biochemical cluster_invivo In Vivo / Preclinical cluster_analysis Data Analysis & Conclusion assay FAAH Enzymatic Assay (Measure IC50) selectivity Selectivity Screening (vs. other hydrolases) assay->selectivity wt_mouse Administer Compound to Wild-Type (WT) Mice selectivity->wt_mouse phenotype Measure Phenotypic Endpoint (e.g., analgesia, anxiety) wt_mouse->phenotype ko_mouse Administer Compound to FAAH Knockout (KO) Mice ko_mouse->phenotype compare Compare Compound Effect in WT vs. KO Mice phenotype->compare conclusion Conclusion on On-Target Activity compare->conclusion

References

Performance of N-Pentylcinnamamide in Standardized Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of N-alkylcinnamamides, with a focus on N-Butylcinnamamide as a representative for N-Pentylcinnamamide, in standardized antimicrobial and cytotoxicity assays. Due to the limited availability of public data for this compound, this guide leverages data from its close structural analog, N-Butylcinnamamide, to provide valuable insights for researchers in drug discovery and development. The information is presented to facilitate an objective comparison with other relevant compounds.

Quantitative Performance Data

The antimicrobial and cytotoxic activities of N-Butylcinnamamide and other relevant compounds are summarized in the tables below. The primary assays referenced are the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and the MTT assay for cytotoxicity (IC50).

Table 1: Antimicrobial Activity of Cinnamamide Derivatives and Comparators

CompoundTest OrganismMIC (µM)Reference
N-Butylcinnamamide Candida albicans626.62[1][2]
Staphylococcus aureus>1000[1][2]
Pseudomonas aeruginosa>1000[1][2]
CinnamaldehydeKlebsiella pneumoniae (MDR)156 - 1250
4-IsopropylbenzylcinnamideStaphylococcus aureus458.15[1][2]
Ampicillin (Standard Antibiotic)Staphylococcus aureus0.25 - 2
Doxorubicin (Standard Cytotoxic)HCT-116 (Colon Cancer)1.3 - 8.3 µg/mL[3]

Note: Data for N-Butylcinnamamide is used as a proxy for this compound. MDR: Multi-drug resistant.

Table 2: Cytotoxicity of Cinnamamide Derivatives

CompoundCell LineIC50 (µM)Reference
Arylpropyl Sulfonamide AnalogsPC-3 (Prostate Cancer)29.2 - 267.3[4]
HL-60 (Leukemia)20.7 - 160.6[4]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesHeLa (Cervical Cancer)~25 - ~185[5]
SKOV-3 (Ovarian Cancer)~23 - ~210[5]
MCF-7 (Breast Cancer)~33 - ~275[5]

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison of results.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This standardized assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound (e.g., N-Butylcinnamamide) and control antibiotics

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the test compound at a known concentration to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cultured mammalian cells

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in absolute isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-Butylcinnamamide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Analysis prep_plate Add Broth to 96-Well Plate serial_dil Perform Serial Dilutions of Test Compound prep_plate->serial_dil add_inoc Add Inoculum to Wells serial_dil->add_inoc prep_inoc Prepare Standardized Microbial Inoculum prep_inoc->add_inoc incubate Incubate Plate (37°C, 18-24h) add_inoc->incubate read_results Read Results: Determine MIC incubate->read_results

Workflow for the Broth Microdilution MIC Assay.

This guide provides a foundational understanding of the performance of N-alkylcinnamamides in key biological assays. Further research is warranted to elucidate the specific activity of this compound and its potential applications in drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Pentylcinnamamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of compounds like N-Pentylcinnamamide is paramount. This guide provides a comprehensive overview of the necessary procedures to ensure the safe and compliant disposal of this compound, drawing upon general best practices for laboratory chemical waste management.

Quantitative Data on Chemical Waste Management

Effective management of laboratory waste involves understanding the various categories and their associated disposal costs and regulations. The following table summarizes key quantitative aspects of laboratory chemical waste.

ParameterGuideline / DataSignificance
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste.[4][5]Exceeding this limit necessitates removal by Environmental Health and Safety (EHS) within three calendar days.[4]
Acutely Toxic Waste (P-list) Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[4]Stricter limits are in place for highly toxic substances to minimize risk.
Container Fill Level Do not overfill liquid waste containers.[3]Prevents spills and allows for safe sealing and transport.
pH for Drain Disposal (where permissible) Between 5.0 and 12.5 for aqueous solutions.[5]Ensures that corrosive waste does not damage plumbing and is compliant with wastewater regulations.
Empty Container Rinsing Triple rinse empty containers that held acute hazardous waste.[2]Decontaminates containers before they can be disposed of as regular trash.

Procedural Protocol for the Disposal of this compound

The following step-by-step protocol outlines the proper procedure for the disposal of this compound waste in a laboratory setting. This protocol is designed to be a general guideline; always consult your institution's specific Environmental Health and Safety (EHS) procedures.[2][4]

1. Waste Characterization and Segregation:

  • Initial Assessment: Based on the information for Cinnamamide, this compound should be treated as a non-acutely hazardous chemical waste. However, it is crucial to review any available in-house data or supplier information for specific hazards.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3][5] Keep solid and liquid waste separate.[3] Halogenated and non-halogenated solvent wastes should also be kept in distinct containers.[2]

2. Container Selection and Labeling:

  • Container Compatibility: Use a chemically compatible container for waste collection.[3][6] Plastic containers are often preferred.[4] The container must be in good condition, with a secure, leak-proof closure.[6]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3][4] Include the concentration and any other components of the waste mixture. Accurate labeling is critical for safe handling and disposal by EHS personnel.[4]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][4]

  • Secondary Containment: Store the container within a secondary containment system, such as a spill tray, to prevent the release of material in case of a leak.[3]

4. Request for Waste Pickup:

  • Contact EHS: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[4] Do not transport hazardous waste yourself.[2]

  • Prohibited Disposal Methods: Never dispose of this compound by:

    • Pouring it down the drain.[2][4][6]

    • Evaporating it in a fume hood.[2]

    • Placing it in the regular trash.[6]

5. Spill Management:

  • Immediate Action: In the event of a spill, clean it up immediately.[2]

  • Treat as Hazardous Waste: All materials used to clean up the spill, including absorbent pads and contaminated personal protective equipment (PPE), must be disposed of as hazardous waste.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.

start Generation of This compound Waste characterize Characterize Waste (Solid or Liquid) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate container Select Compatible & Labeled Container segregate->container saa Store in Designated SAA with Secondary Containment container->saa full Container Full? saa->full spill Spill Occurs saa->spill full->saa No pickup Request EHS Waste Pickup full->pickup Yes end Proper Disposal by EHS pickup->end spill->saa No cleanup Clean Up Spill with Appropriate Materials spill->cleanup Yes spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->pickup

This compound Waste Disposal Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.